Lascufloxacin, an 8-methoxy fluoroquinolone, exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV [1] [2] [3].
The following diagram illustrates the sequential mechanism by which lascufloxacin's dual inhibition leads to bacterial cell death.
Lascufloxacin demonstrates potent in vitro activity against a wide range of respiratory pathogens, including Streptococcus pneumoniae, and shows a potential advantage in limiting resistance development.
The table below summarizes key efficacy data against Streptococcus pneumoniae and the frequency of resistance development in first-step mutants compared to other fluoroquinolones [5].
| Parameter | Lascufloxacin | Levofloxacin | Moxifloxacin | Garenoxacin |
|---|---|---|---|---|
| MIC₉₀ against *S. pneumoniae* | 0.12 μg/mL | 2 μg/mL | 0.5 μg/mL | 0.12 μg/mL |
| Frequency of Resistant Strain Selection | Lower or similar to moxifloxacin | Higher | Similar to lascufloxacin | Higher |
| Fold Increase in MIC (in ParC mutants) | Up to 4-fold | Up to 16-fold | Up to 16-fold | Up to 32-fold |
For researchers aiming to validate or build upon these findings, here are the core methodologies from the cited studies.
Lascufloxacin represents a significant advancement in the fluoroquinolone class. Its balanced inhibition of DNA gyrase and topoisomerase IV provides a powerful mechanism to combat respiratory infections while potentially delaying the onset of antibacterial resistance.
Lascufloxacin (trade name Lasvic) is a novel fluoroquinolone antibiotic developed in Japan. It was approved in 2019 for treating community-acquired pneumonia, otorhinolaryngological infections, and other respiratory tract infections [1]. Its development primarily addresses the growing global concern of antibiotic resistance, especially among Gram-positive bacteria [2].
The potent antibacterial activity of Lascufloxacin stems from its distinct molecular architecture, which includes key modifications to the core quinolone structure.
The synthesis of this fragment involves a multi-step process starting from an amino ester, proceeding through asymmetric hydrogenation, and culminating in a stereospecific fluorination to produce the final chiral fluoropyrrolidine building block [3]. The overall synthesis of Lascufloxacin hydrochloride involves coupling this complex pyrrolidine fragment with a specially functionalized fluoroquinolone core [3].
Lascufloxacin exhibits a broad spectrum of potent activity against a wide range of clinical pathogens. The following table summarizes its in vitro activity (MIC90 values) compared to other antibacterial agents, demonstrating its strength, particularly against resistant Gram-positive strains.
Table 1: In Vitro Antibacterial Activity of Lascufloxacin (MIC90) Against Clinical Isolates [2]
| Organism (Number of Isolates) | Lascufloxacin (μg/mL) | Levofloxacin (μg/mL) | Garenoxacin (μg/mL) | Key Comparator Drugs |
|---|---|---|---|---|
| Gram-positive Bacteria | ||||
| ⁍ Methicillin-Susceptible S. aureus (MSSA) (30) | 0.015 | 0.25 | 0.03 | - |
| ⁍ Methicillin-Resistant S. aureus (MRSA) (100) | 2 | >128 | 64 | Vancomycin (MIC90: 1 μg/mL), Linezolid (MIC90: 2 μg/mL) |
| ⁍ Staphylococcus epidermidis (30) | 0.12 | 4 | 1 | - |
| ⁍ Enterococcus faecalis (30) | 0.12 | 2 | 0.25 | - |
| ⁍ Streptococcus pyogenes (30) | 0.06 | 1 | 0.12 | - |
| ⁍ Penicillin-Resistant S. pneumoniae (PRSP) (30) | 0.06 | 1 | 0.06 | - |
| Other Respiratory Pathogens | ||||
| ⁍ Mycoplasma pneumoniae | Active [4] | - | - | - |
A critical finding from enzymatic studies is that Lascufloxacin maintains potent inhibitory activity against both wild-type and mutated target enzymes (DNA gyrase and topoisomerase IV). This results in incomplete cross-resistance with older quinolones, allowing it to remain effective against many bacteria that have developed resistance to agents like levofloxacin and ciprofloxacin [5] [2].
Lascufloxacin's potent activity, especially against resistant strains, is driven by a dual-target mechanism and its high affinity for bacterial enzymes.
Diagram: Dual-target mechanism of Lascufloxacin. It potently inhibits both DNA gyrase and topoisomerase IV, leading to lethal DNA breaks. Its 8-methoxy group and C-7 side chain enhance binding, even to mutated enzymes [2] [4].
A key feature of Lascufloxacin is its exceptional distribution into the lung tissue, a property critical for treating respiratory infections.
Diagram: Proposed mechanism for Lascufloxacin's high lung distribution. Binding to phosphatidylserine in pulmonary surfactant creates a reservoir in the epithelial lining fluid [6].
Recent clinical studies confirm the therapeutic potential of Lascufloxacin derived from its preclinical profile.
Table 2: Summary of Key Clinical Efficacy Findings
| Indication | Study Design / Population | Key Efficacy Findings | Safety Findings |
|---|
| Nursing- and Healthcare-Associated Pneumonia (NHCAP) [7] | Single-arm, open-label study (n=71 for safety). Median age: 86 years; all with moderate severity. | Clinical Efficacy: 78.6% at Test of Cure (TOC), 89.3% at End of Treatment (EOT). Efficacy was unaffected by risk factors for resistant bacteria or aspiration. | No severe adverse events (AEs) attributed to Lascufloxacin were observed. | | Macrolide-Resistant Mycoplasma pneumoniae Pneumonia [4] | Prospective observational study (2024-2025). Compared to minocycline. | Defervescence within 48 hrs: 90% in both Lascufloxacin and minocycline groups for resistant infections. Equally effective (91%) in macrolide-sensitive infections. | - |
For researchers aiming to replicate or build upon key findings, here are summaries of critical methodologies.
1. Determining Minimum Inhibitory Concentration (MIC) [2]
2. Assessing Transport Mechanisms in Lung Epithelial Cells [6]
Lascufloxacin represents a significant advancement in the fluoroquinolone class. Its unique 8-methoxy group and syn-fluoropyrrolidine side chain pharmacophore confer:
For drug development professionals, this profile suggests that the 8-methoxy fluoroquinolone scaffold, particularly with strategic modifications at the C-7 position, remains a promising template for developing new antibiotics to address the challenge of multidrug-resistant bacterial infections.
Lascufloxacin (LSFX) is a novel 8-methoxy fluoroquinolone antibacterial agent characterized by unique pharmacophores at the 1st and 7th positions of the quinoline nucleus, which contribute to its enhanced antibacterial activity and distinctive pharmacokinetic profile [1]. As a newly developed fluoroquinolone in Japan, LSFX demonstrates potent in vitro activity against a broad spectrum of respiratory pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and Mycoplasma pneumoniae [1]. The drug is being developed for the treatment of community-acquired pneumonia and other respiratory tract infections, with both oral and intravenous formulations available [1] [2].
The pharmacokinetic profile of LSFX is characterized by complete gastrointestinal absorption, an adequate elimination half-life (15.6 to 18.2 hours) suitable for once-daily dosing, and approximately dose-proportional increases in both AUC (area under the concentration-time curve) and Cmax (maximum concentration) [1] [3]. Human plasma protein binding of LSFX is approximately 74.0%, with total body clearance and volume of distribution of 8.07 liters/h and 188 liters after 100 mg oral administration, respectively [1]. These pharmacokinetic properties, combined with its potent antibacterial activities, position LSFX as a promising therapeutic option for respiratory infections, particularly due to its exceptional penetration into pulmonary tissues and fluids [1] [2].
Lascufloxacin demonstrates exceptional penetration into the pulmonary compartments, achieving concentrations in epithelial lining fluid (ELF) and alveolar macrophages (AM) that significantly exceed simultaneous plasma concentrations [4] [1]. Following a single oral dose of 75 mg in healthy adult volunteers, the drug rapidly distributes to ELF with a time to maximum concentration (Tmax) of 1 hour, identical to that observed in plasma [4]. This rapid distribution is followed by sustained concentrations in pulmonary compartments that remain elevated above plasma levels at all time points examined from 1 to 24 hours post-administration [1].
The magnitude of pulmonary penetration is substantial, with maximum concentration (Cmax) values of 0.576 μg/mL in plasma, 12.3 μg/mL in ELF, and 21.8 μg/mL in AM [4] [1]. This represents ELF and AM concentrations that are approximately 21.4 and 37.8 times higher than simultaneous plasma concentrations, respectively [4]. The extent of exposure, as measured by area under the concentration-time curve from 0 to 24 hours (AUC0-24), follows a similar pattern with values of 7.67, 123, and 325 μg·h/mL in plasma, ELF, and AM, respectively [4] [1]. These pharmacokinetic parameters demonstrate the remarkable ability of LSFX to achieve and maintain therapeutic concentrations at the primary sites of respiratory infection.
Table 1: Key Pharmacokinetic Parameters of Lascufloxacin (75 mg single dose) in Plasma, Epithelial Lining Fluid (ELF), and Alveolar Macrophages (AM)
| Parameter | Plasma | Epithelial Lining Fluid (ELF) | Alveolar Macrophages (AM) |
|---|---|---|---|
| Cmax (μg/mL) | 0.576 ± 0.145 | 12.3 ± 3.74 | 21.8 ± 17.2 |
| Tmax (h) | 1 | 1 | 6 |
| AUC0-24 (μg·h/mL) | 7.67 | 123 | 325 |
| Site-to-Plasma Concentration Ratio | - | 15.0-22.4 | 18.5-56.4 |
| Site-to-Free Plasma Concentration Ratio | - | 57.5-86.4 | 71.0-217 |
Table 2: Mean Concentrations (μg/mL) of Lascufloxacin at Different Time Points After 75 mg Oral Dose
| Time (h) | Plasma | ELF | AM | ELF/Plasma Ratio | AM/Plasma Ratio |
|---|---|---|---|---|---|
| 1 | 0.576 | 12.3 | 19.9 | 22.4 | 31.9 |
| 2 | 0.501 | 9.22 | 9.13 | 18.4 | 18.5 |
| 4 | 0.443 | 7.15 | 9.68 | 16.5 | 21.9 |
| 6 | 0.387 | 5.84 | 21.8 | 15.2 | 56.4 |
| 24 | 0.176 | 2.65 | 6.03 | 15.0 | 38.0 |
The concentration ratios between pulmonary compartments and plasma remain consistently high throughout the 24-hour dosing interval [1]. When corrected for protein binding, the penetration ratios are even more striking, with free ELF-to-free plasma ratios ranging from 57.5 to 86.4 and free AM-to-free plasma ratios ranging from 71.0 to 217 across the sampling time points [1]. This extensive tissue distribution is particularly noteworthy for alveolar macrophages, where LSFX achieves the highest concentrations among all measured compartments, suggesting potent intracellular accumulation that may enhance efficacy against intracellular respiratory pathogens [1].
The definitive assessment of LSFX pulmonary penetration was conducted using bronchoscopy with bronchoalveolar lavage (BAL) in healthy adult volunteers [4] [1]. This methodological approach allows for direct sampling of pulmonary compartments and quantitative measurement of drug concentrations at the site of action. The study enrolled thirty healthy adult male Japanese subjects allocated into five groups, each receiving a single oral dose of 75 mg LSFX [4] [1]. BAL and simultaneous blood sampling were performed at predetermined time points (1, 2, 4, 6, or 24 hours after administration) to characterize the complete pharmacokinetic profile across compartments [4].
The BAL procedure involved instilling sterile saline into a subsegmental bronchus followed by aspiration of the lavage fluid [1]. The recovered BAL fluid was then processed to separate the cellular and supernatant fractions. The total number of cells recovered ranged from 1.42 × 10^6 to 4.28 × 10^6 cells across sampling groups, with alveolar macrophages comprising 93.2% to 94.7% of the cellular fraction [1]. This high percentage of alveolar macrophages ensured representative sampling of this important compartment for intracellular pathogen defense. The integrity of the sampling procedure was validated by measuring the plasma-to-BAL fluid urea concentration ratio, which ranged from 69.4 to 78.2 across groups, consistent with proper dilution correction [1].
Lascufloxacin concentrations in different compartments were determined using validated analytical methods, with specific approaches for each matrix [1] [5]. The concentration in BAL supernatant (CBAL) was measured directly, while epithelial lining fluid concentration (CELF) was calculated using the urea nitrogen dilution method to correct for dilution during the lavage procedure: CELF = CBAL × (ureaplasma/ureaBAL), where ureaplasma and ureaBAL are the concentrations of urea in plasma and BAL fluid, respectively [5]. This method accounts for the variable dilution inherent in BAL sampling and provides an accurate measurement of drug concentration in the actual epithelial lining fluid [5].
The alveolar macrophage concentration (CAM) was determined from the cell suspension obtained by centrifuging the BAL fluid [5]. The calculation followed the formula: CAM = Csuspension/VAM, where Csuspension is the concentration of LSFX in the cell suspension and VAM is the volume of alveolar macrophages in 1 mL of suspension [5]. The volume of AM was calculated using a reported value of 2.42 μL per 10^6 cells [5]. Differential cell counts of BAL fluid were performed to determine the exact number of alveolar macrophages in each sample [1] [5]. This comprehensive methodological approach ensures accurate quantification of LSFX in both extracellular (ELF) and intracellular (AM) pulmonary compartments relevant to antibacterial efficacy.
Figure 1: Experimental workflow for assessing LSFX pulmonary pharmacokinetics using bronchoalveolar lavage (BAL) in healthy volunteers
Recent investigations have utilized advanced in vitro systems to evaluate the efficacy of LSFX based on its pulmonary pharmacokinetic profile [6]. The hollow-fiber infection model (HFIM) is particularly valuable as it simulates human infection sites by replicating antimicrobial exposure and pathogen growth under conditions that closely mimic physiological concentrations [6]. This model system was employed to test LSFX against both levofloxacin-sensitive and levofloxacin-resistant Streptococcus pneumoniae strains by simulating human ELF concentrations observed in clinical studies [6].
The experimental results demonstrated that when ELF concentrations were replicated in the HFIM, LSFX exhibited potent bactericidal activity against both levofloxacin-sensitive (TUM23169, MIC 0.03 mg/L) and levofloxacin-resistant (TUM23133, MIC 0.25 mg/L) S. pneumoniae strains [6]. The bacterial counts of both strains decreased to below the detection limit within 4 hours of LSFX administration, with no regrowth observed over 168 hours of continuous monitoring [6]. This contrasts with simulations of plasma pharmacokinetics, where a bacteriostatic effect (Δlog CFU0-24 = -1.31) was observed against the levofloxacin-resistant strain, highlighting the critical importance of achieving adequate pulmonary concentrations for resistant pathogens [6].
Clinical studies have begun to validate the therapeutic implications of LSFX's favorable pulmonary pharmacokinetics [2]. A recent retrospective investigation of 55 patients with pneumonia, including chronic lung disease exacerbations and lung abscesses, demonstrated that intravenous LSFX administration resulted in clinical improvement in 45 patients (81.8%) [2]. Notably, among patients with community-acquired pneumonia, 20 of 21 (95.2%) improved with LSFX treatment, including all 9 patients with bacterial pneumonia who received LSFX as first-line treatment [2].
The clinical effectiveness was particularly evident in challenging cases, with 8 of 9 (88.9%) lung abscess patients showing clinical improvement when LSFX was administered as a second-line treatment after initial antibiotic failure [2]. This clinical success is attributed to LSFX's broad antimicrobial activity against respiratory pathogens, including anaerobic bacteria, combined with its exceptional penetration into pulmonary tissues [2]. The demonstrated efficacy against lung abscesses suggests that LSFX achieves therapeutic concentrations even in enclosed pulmonary infections where antibiotic penetration is often compromised [2].
The comprehensive pharmacokinetic data demonstrate that LSFX achieves exceptionally high concentrations in key pulmonary compartments, particularly epithelial lining fluid and alveolar macrophages, with penetration ratios that significantly exceed those of plasma [4] [1]. This extensive lung distribution, combined with its potent activity against respiratory pathogens including drug-resistant strains, positions LSFX as a valuable therapeutic option for lower respiratory tract infections [6] [2]. The concentrations achieved in ELF and AM consistently exceed the MIC90 values for common respiratory pathogens across the dosing interval, supporting its use in once-daily regimens [4] [1].
The synthesis, designed for a kilogram scale, is a convergent process that involves the separate preparation of two key building blocks before their final union [1] [2]:
The diagram below illustrates the complete synthetic workflow.
Complete synthesis workflow of Lascufloxacin, showing parallel construction of key fragments and final coupling.
The synthesis of the fluoropyrrolidine fragment begins with amino ester 14 and proceeds through several stereocontrolled steps [1] [2]:
| Step | Reaction | Key Reagent/Condition | Outcome / Intermediate |
|---|---|---|---|
| 1 | Amine Protection | Cbz (Benzyl chloroformate) | Protects the secondary amine for subsequent reactions. |
| 2 | Ring Formation | Claisen Condensation | Forms pyrrolidone 15 (75% yield). |
| 3 | Asymmetric Hydrogenation | Ru catalyst, (S)-BINAP ligand | Installs stereochemistry to produce trans-pyrrolidine 16. |
| 4 | Ester Saponification & Coupling | 1. Hydrolysis 2. Coupling with Cyclopropylamine | Forms crystalline amide 18 (60% yield over 3 steps from 15). |
| 5 | Amide Reduction | Borane-THF complex | Reduces amide to amine, isolated as HCl salt. |
| 6 | Amine Protection | Benzyl group | Protects the new amine as trialkyl amine 20. |
| 7 | Fluorination with Inversion | Perfluoro-1-octanesulfonyl fluoride (POSF) | Produces chiral fluoride 21 with inverted stereochemistry. |
| 8 | Deprotection & Salt Formation | Hydrogenation, Acid | Removes benzyl group to give final fluoropyrrolidine fragment 22. |
The mechanism of the amide coupling step (Step 4) is noteworthy [2]:
The quinolone core is built from commercial acetoacetate 23 through these key transformations [1] [2]:
| Step | Reaction | Key Reagent/Condition | Outcome / Intermediate |
|---|---|---|---|
| 1 | Condensation | Triethyl orthoformate (24), Acetic Anhydride | Forms an ethoxymethylene active species. |
| 2 | Cyclization | 2-Fluoroethylamine hydrochloride (25) | Produces quinolone 26 via nucleophilic attack and ring closure. |
| 3 | Borate Complex Formation | Boric acid, Acetic anhydride | Converts ethyl ester to borate complex 27 for improved solubility and reactivity. |
A plausible mechanism for the quinolone core formation (Steps 1-2) is [2]:
The final stage of the synthesis involves the coupling of the two main fragments [1]:
Two innovative aspects of this synthesis route are:
| Parameter | Levofloxacin-Sensitive Strain (TUM23169) | Levofloxacin-Resistant Strain (TUM23133) |
|---|---|---|
| LSFX MIC Value | 0.03 - 0.06 mg/L [1] | 0.25 mg/L [1] |
| Levofloxacin (LVX) MIC Value | 1 mg/L [1] | > 4 mg/L [1] |
| Bactericidal Activity in Simulated Blood PK | ΔlogCFU0–24 < -4.31 (Bactericidal) [1] | ΔlogCFU0–24 = -1.31 (Bacteriostatic) [1] |
| Bactericidal Activity in Simulated ELF PK | ΔlogCFU0–24 < -3.74 (Bactericidal) [1] | ΔlogCFU0–24 < -4.48 (Bactericidal) [1] |
| Key Conclusion | Effective under both blood and ELF pharmacokinetics. [1] | Bactericidal activity achieved only when simulating ELF pharmacokinetics. [1] |
The following diagram illustrates the core finding of the study: how Lascufloxacin's high lung penetration enables its activity against resistant pathogens.
Mechanism of Lascufloxacin's action against resistant S. pneumoniae.
The core data comes from a study that used a Hollow-Fiber Infection Model (HFIM) to simulate human pharmacokinetics. Here is a detailed breakdown of the methodology [1]:
The workflow of this key experiment is summarized in the diagram below.
Workflow of the Hollow-Fiber Infection Model (HFIM) study.
The compelling pre-clinical data is supported by clinical studies showing the effectiveness of LSFX in real-world pneumonia cases, which often involve S. pneumoniae [2] [3] [4]. Furthermore, LSFX has shown clinical efficacy comparable to minocycline in treating macrolide-resistant Mycoplasma pneumoniae pneumonia, highlighting its broader role in managing resistant respiratory pathogens [5].
Lascufloxacin (also known as KRP-AM1977 or lascufloxacin hydrochloride) is a novel 8-methoxy fluoroquinolone antibacterial agent developed in Japan with unique pharmacophores at the 1st and 7th positions of the quinoline nucleus. This structural optimization results in enhanced antibacterial potency and an expanded spectrum covering Gram-positive, Gram-negative, and anaerobic bacteria. As bacterial resistance to existing antibiotics continues to escalate globally, with particularly concerning trends in fluoroquinolone resistance among pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae, lascufloxacin represents a significant advancement in antimicrobial chemotherapy. Its development addresses the critical medical need for agents effective against resistant pathogens, including those involved in polymicrobial infections where anaerobic bacteria often play a contributory role [1] [2] [3].
The scientific importance of lascufloxacin lies in its demonstrated ability to maintain efficacy against clinical isolates with reduced susceptibility to earlier-generation fluoroquinolones. Research indicates that lascufloxacin exhibits incomplete cross-resistance with existing quinolones, potentially attributable to its enhanced binding affinity for target enzymes even when they contain common resistance-conferring mutations. Additionally, its favorable pharmacokinetic profile, characterized by excellent oral bioavailability, extensive tissue distribution (particularly in lung tissue), and prolonged elimination half-life suitable for once-daily dosing, positions lascufloxacin as a promising therapeutic option for respiratory tract infections and other challenging bacterial diseases [1] [2] [4].
Lascufloxacin exerts its bactericidal effects through a dual-target mechanism characteristic of fluoroquinolone antibiotics, but with enhanced affinity for both molecular targets:
DNA Gyrase Inhibition: Lascufloxacin primarily inhibits DNA gyrase (topoisomerase II), an essential bacterial enzyme that introduces negative supercoils into DNA during replication. By binding to the DNA-gyrase complex, lascufloxacin stabilizes the cleavage complex and prevents the resealing of DNA double-strands, leading to double-stranded DNA breaks and eventual bacterial cell death [4] [3].
Topoisomerase IV Inhibition: The drug concurrently inhibits topoisomerase IV, another critical bacterial enzyme responsible for chromosome decatenation (separation of interlinked daughter chromosomes after DNA replication). This dual inhibition strategy effectively blocks bacterial cell division and contributes to the potent bactericidal activity of lascufloxacin [4] [3].
A distinguishing feature of lascufloxacin is its structural optimization at key positions that enhance binding to both target enzymes, even in the presence of common resistance-conferring mutations. The 8-methoxy group and unique substitutions at the C-7 position contribute to increased potency and the ability to overcome certain resistance mechanisms that limit the effectiveness of earlier fluoroquinolones. Enzymatic studies have confirmed that lascufloxacin maintains potent inhibitory activity against both wild-type and mutated (quinolone-resistant) target enzymes, providing a molecular basis for its efficacy against resistant clinical isolates [2] [4].
The following diagram illustrates lascufloxacin's dual mechanism of action and its consequences on bacterial cell viability:
Lascufloxacin's mechanism leads to irreversible bacterial cell damage through dual enzyme inhibition.
Lascufloxacin demonstrates a broad spectrum of activity encompassing Gram-positive, Gram-negative, and anaerobic bacteria, with particularly potent activity against clinically significant Gram-positive pathogens. The quantitative data below, derived from comprehensive in vitro studies, illustrate its potency across diverse bacterial groups.
Table 1: Lascufloxacin Activity Against Gram-Positive Bacteria
| Bacterial Species | MIC₅₀ (μg/ml) | MIC₉₀ (μg/ml) | Potency Comparison |
|---|---|---|---|
| Staphylococcus aureus (MSSA) | 0.015 | 0.015 | 16-fold more potent than levofloxacin |
| Staphylococcus aureus (MRSA) | 0.5 | 2 | 32->64-fold more potent than levofloxacin |
| Staphylococcus epidermidis | 0.03 | 0.12 | 8->32-fold more potent than levofloxacin |
| Enterococcus faecalis | 0.06 | 0.12 | 16-fold more potent than levofloxacin |
| Streptococcus pyogenes | 0.03 | 0.06 | 16-fold more potent than levofloxacin |
| Streptococcus agalactiae | 0.06 | 0.5 | 16->32-fold more potent than levofloxacin |
| Streptococcus pneumoniae (PSSP) | 0.06 | 0.06 | 16-fold more potent than levofloxacin |
| Streptococcus pneumoniae (PRSP) | 0.06 | 0.06 | 16-fold more potent than levofloxacin |
| Streptococcus anginosus group | ≤0.008-0.06 | N/R | More potent than existing quinolones |
Lascufloxacin exhibits exceptional potency against Gram-positive bacteria, including multidrug-resistant strains such as MRSA. Against MRSA isolates, lascufloxacin (MIC₉₀ = 2 μg/ml) demonstrated activity almost equivalent to linezolid and vancomycin, and was 32- to >64-fold superior to levofloxacin, garenoxacin, and ciprofloxacin. This enhanced activity against resistant Gram-positive pathogens represents one of the most significant advantages of lascufloxacin over earlier fluoroquinolones [2].
Table 2: Lascufloxacin Activity Against Gram-Negative and Anaerobic Bacteria
| Bacterial Species | MIC Range (μg/ml) | MIC₅₀ (μg/ml) | MIC₉₀ (μg/ml) |
|---|---|---|---|
| Gram-Negative Bacteria | |||
| Haemophilus influenzae | ≤0.008-0.015 | ≤0.008 | 0.015 |
| Moraxella catarrhalis | ≤0.008-0.015 | ≤0.008 | 0.015 |
| Escherichia coli | 0.015->16 | 0.03 | >16 |
| Klebsiella pneumoniae | 0.03->16 | 0.06 | >16 |
| Anaerobic Bacteria | |||
| Prevotella intermedia | N/R | N/R | N/R |
| Prevotella bivia | N/R | N/R | N/R |
| Prevotella melaninogenica | N/R | N/R | N/R |
| Fusobacterium nucleatum | N/R | N/R | N/R |
| Peptoniphilus asaccharolyticus | N/R | N/R | N/R |
| Parvimonas micra | N/R | N/R | N/R |
While lascufloxacin's primary strength lies in its anti-Gram-positive activity, it maintains a respectable spectrum against common Gram-negative respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis. Its activity against Enterobacteriaceae (E. coli, Klebsiella pneumoniae) is more variable, reflecting existing resistance patterns in these species. Notably, lascufloxacin demonstrates potent activity against anaerobic bacteria, a characteristic shared with other fourth-generation fluoroquinolones but enhanced in its case. This broad spectrum against anaerobes including Prevotella species, Fusobacterium nucleatum, and Gram-positive anaerobes like Peptoniphilus asaccharolyticus and Parvimonas micra positions lascufloxacin as a potential option for polymicrobial infections involving aerobic-anaerobic mixtures [5] [6].
Lascufloxacin exhibits a favorable pharmacokinetic profile characterized by complete gastrointestinal absorption, adequate elimination half-life (15.6-18.2 hours) suitable for once-daily dosing, and approximately dose-proportional increases in AUC and Cmax. Human plasma protein binding is approximately 74.0%, with total body clearance of 7.62-8.07 liters/h and volume of distribution of 172-188 liters after 100 mg administration [1].
A critical pharmacokinetic advantage of lascufloxacin is its exceptional penetration into lung tissues, as demonstrated in healthy adult volunteers:
Epithelial Lining Fluid (ELF): Lascufloxacin rapidly distributes to ELF with Tmax of 1 hour (identical to plasma). The Cmax in ELF reaches 12.3 μg/ml, with AUC₀–₂₄ of 123 μg·h/ml. The average site-to-free plasma concentration ratio ranges from 57.5 to 86.4, indicating extensive penetration [1].
Alveolar Macrophages (AM): Even higher concentrations are achieved in alveolar macrophages, with Cmax of 21.8 μg/ml and AUC₀–₂₄ of 325 μg·h/ml. The average site-to-free plasma concentration ratio ranges from 71.0 to 217, demonstrating extensive intracellular accumulation [1].
This favorable lung penetration profile ensures that drug concentrations in these critical compartments significantly exceed MIC₉₀ values for common respiratory pathogens throughout the dosing interval, supporting the use of lascufloxacin for respiratory tract infections [1].
The following diagram illustrates the workflow for measuring lascufloxacin concentrations in different biological compartments and the resulting pharmacokinetic advantages:
Experimental workflow for measuring lascufloxacin lung penetration shows extensive tissue distribution.
Recent studies using a hollow-fiber infection model (HFIM) have demonstrated the potent bactericidal activity of lascufloxacin against Streptococcus pneumoniae, including levofloxacin-resistant strains. When lascufloxacin concentrations in epithelial lining fluid were simulated, the drug demonstrated:
These data highlight the critical importance of lascufloxacin's favorable lung penetration in achieving optimal bactericidal effects against respiratory pathogens, particularly for strains with reduced quinolone susceptibility [7].
The efficacy of lascufloxacin has been evaluated in a neutropenic murine pneumonia model involving mixed infection with Streptococcus pneumoniae and the anaerobic bacterium Prevotella intermedia. This sophisticated model better represents the complex microbiology of many human respiratory infections:
These results suggest that lascufloxacin may offer clinical advantages in treating polymicrobial respiratory infections involving combinations of aerobic and anaerobic bacteria [6] [8].
Principle: The broth microdilution method determines the lowest concentration of lascufloxacin that inhibits visible bacterial growth, providing quantitative susceptibility data [2].
Procedure:
Note: For anaerobic bacteria, perform all procedures in an anaerobic chamber or using pre-reduced media to maintain strict anaerobic conditions [5] [2].
Principle: Sequential passage of bacteria in sub-inhibitory antibiotic concentrations evaluates the potential for resistance development [2].
Procedure:
Key Finding: Lascufloxacin demonstrates a low resistance selection potential with minimal MIC increases after sequential passage compared to earlier quinolones [2].
Principle: Bronchoalveolar lavage (BAL) with urea correction accurately measures antibiotic concentrations in epithelial lining fluid and alveolar macrophages [1].
Procedure:
Key Application: This method demonstrated lascufloxacin's exceptional pulmonary penetration, with ELF concentrations 15.0-22.4× higher than in blood [1].
Lascufloxacin represents a significant advancement in the fluoroquinolone class, addressing key limitations of earlier agents through structural optimization that enhances target binding and expands the antibacterial spectrum. Its potent activity against Gram-positive pathogens, including MRSA and multidrug-resistant S. pneumoniae, combined with maintained coverage against common Gram-negative respiratory pathogens and anaerobes, positions lascufloxacin as a valuable therapeutic option for community-acquired respiratory tract infections, particularly in regions with high resistance prevalence.
The exceptional pulmonary penetration demonstrated in both human pharmacokinetic studies and sophisticated infection models like the hollow-fiber system provides a strong pharmacological basis for its efficacy in respiratory infections. Furthermore, its demonstrated activity in polymicrobial infection scenarios suggests potential utility in complicated respiratory infections where anaerobic involvement is suspected.
Lascufloxacin hydrochloride (brand name "Lasvic") is a novel 8-methoxy fluoroquinolone antibiotic developed primarily by Japan's Kyorin Pharmaceutical Co., Ltd. This antibacterial agent features unique pharmacophores at the 1st and 7th positions of the quinoline nucleus, which enhance its potency and spectrum of activity against respiratory pathogens. Unlike earlier fluoroquinolones that predominantly inhibit either DNA gyrase or topoisomerase IV, lascufloxacin demonstrates balanced dual inhibition of both essential bacterial enzymes, resulting in enhanced antibacterial activity and a reduced potential for resistance development. This dual targeting mechanism induces double-stranded breaks in bacterial DNA, effectively inhibiting bacterial cell division and leading to cell death. [1] [2]
The drug exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including key respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and atypical pathogens including Mycoplasma pneumoniae and Legionella pneumophila. Notably, lascufloxacin maintains activity against some preexisting quinolone-resistant strains due to its strong binding affinity to both DNA gyrase and topoisomerase IV targets. The chemical structure optimization also contributes to its improved pulmonary penetration characteristics, making it particularly suitable for respiratory tract infections. [1] [2] [3]
Lascufloxacin demonstrates favorable pharmacokinetic properties that support once-daily dosing. After oral administration of the 75 mg tablet, the drug is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations (C~max~) achieved within 1-3 hours (T~max~). The absolute bioavailability is complete, and food consumption has minimal clinical impact on absorption, with a slight increase in C~max~ (1.28-fold) under fed conditions but no significant change in overall exposure (AUC). This lack of clinically relevant food effect allows for administration without regard to meals, enhancing patient compliance. [4] [5]
The distribution characteristics of lascufloxacin are particularly noteworthy for respiratory infections. The drug demonstrates extensive tissue penetration, with concentrations in epithelial lining fluid (ELF) and alveolar macrophages (AM) significantly exceeding simultaneous plasma concentrations. Following a single 75 mg oral dose in healthy volunteers, the maximum drug concentration in ELF reached 12.3 μg/mL and 21.8 μg/mL in AM, compared to only 0.576 μg/mL in plasma. The site-to-free plasma concentration ratios ranged from 57.5 to 86.4 for ELF and 71.0 to 217 for AM across sampling time points, indicating excellent lung tissue penetration. [6]
The elimination profile of lascufloxacin supports once-daily dosing. The drug has a prolonged elimination half-life of 15.6 to 18.2 hours, which maintains therapeutic concentrations throughout a 24-hour dosing interval. Lascufloxacin undergoes limited metabolism, with the majority of the administered dose excreted unchanged in urine. Population pharmacokinetic analyses have demonstrated that no dosage adjustment is required for elderly patients or those with renal impairment, distinguishing it from many other fluoroquinolones that require modification in these populations. [1] [4] [5]
Table 1: Key Pharmacokinetic Parameters of Lascufloxacin (75 mg Oral Dose)
| Parameter | Plasma | Epithelial Lining Fluid | Alveolar Macrophages |
|---|---|---|---|
| C~max~ (μg/mL) | 0.576 ± 0.145 | 12.3 ± 3.74 | 21.8 ± 17.2 |
| T~max~ (h) | 1-2 | 1 | 4-6 |
| AUC~0-24~ (μg·h/mL) | 7.67 | 123 | 325 |
| Half-life (h) | 15.6-18.2 | - | - |
| Protein Binding (%) | 74.0 | - | - |
Data presented as mean ± SD where available. Source: [1] [6] [4]
Lascufloxacin demonstrates excellent clinical efficacy in the treatment of community-acquired pneumonia. In a prospective observational study investigating patients with M. pneumoniae pneumonia between January 2024 and January 2025, lascufloxacin showed comparable efficacy to minocycline, the recommended first-choice drug for macrolide-resistant cases. Among patients with macrolide-resistant M. pneumoniae pneumonia, 90% of those in the lascufloxacin group experienced defervescence within 48 hours of starting antibiotics, identical to the response rate in the minocycline group. Notably, no antibiotic changes were required for patients in the lascufloxacin group, demonstrating its effectiveness even against highly resistant strains. [2]
The effectiveness of lascufloxacin extends beyond typical pathogens to include atypical and intracellular organisms. A recent case report documented the successful outpatient treatment of Legionella pneumophila pneumonia with lascufloxacin 75 mg once daily for 10 days. The patient, who had a mild severity score (A-DROP score: 1), achieved fever resolution by day 3 and fully recovered without complications or adverse effects. This case highlights lascufloxacin's potential for outpatient management of Legionella pneumonia, attributed to its excellent pulmonary penetration and bioavailability. [3]
Elderly and compromised populations with nursing- and healthcare-associated pneumonia also respond favorably to lascufloxacin therapy. In a single-arm, open-label study conducted at 24 facilities, patients with NHCAP (median age 86 years) received lascufloxacin 75 mg once daily for 7 days. The drug demonstrated high efficacy rates of 78.6% at the test of cure (5-10 days after treatment completion) and 89.3% at the end of treatment. Importantly, risk factors for resistant bacteria or aspiration pneumonia did not affect clinical efficacy, and no severe adverse events associated with the drug were observed. These findings position lascufloxacin as an acceptable treatment option for moderate NHCAP in elderly patients who can take oral medications. [7]
Switch therapy protocols (intravenous to oral) using lascufloxacin have been successfully implemented for community-onset pneumonia. In an open-label, uncontrolled, multicenter study across 16 hospitals, the switch therapy implementation rate was 95% (114/120 patients), with 96.2% achieving clinical cure at the test of cure assessment. This approach enables shorter hospital stays and reduced healthcare costs without compromising therapeutic efficacy, demonstrating the versatility of lascufloxacin in various clinical scenarios. [8]
Table 2: Clinical Efficacy of Lascufloxacin Across Respiratory Infections
| Infection Type | Study Design | Patient Population | Clinical Success Rate | Reference |
|---|---|---|---|---|
| Macrolide-resistant M. pneumoniae | Prospective observational | 32 patients | 90% defervescence within 48h | [2] |
| Legionella pneumonia | Case report | 1 patient (outpatient) | 100% resolution by day 10 | [3] |
| NHCAP | Single-arm, open-label | 56 patients (median age 86) | 78.6% at test of cure | [7] |
| Community-onset pneumonia (switch therapy) | Open-label, multicenter | 104 patients | 96.2% cure rate | [8] |
Lascufloxacin is generally well-tolerated at the 75 mg once-daily dose. The most commonly reported adverse effects include gastrointestinal disturbances such as nausea, vomiting, and diarrhea. Some patients may experience headaches, dizziness, and insomnia. In clinical studies, adverse events related to the study drug were reported in approximately 10% of patients, with hepatic dysfunction being the most common laboratory abnormality observed. Importantly, most adverse events are mild to moderate in severity and rarely lead to discontinuation of therapy. [1] [8]
Despite the overall favorable safety profile, healthcare providers should remain vigilant about potential serious adverse effects associated with the fluoroquinolone class. These include tendonitis and tendon rupture, peripheral neuropathy, and central nervous system effects such as seizures and psychiatric symptoms. However, it is noteworthy that lascufloxacin appears to have a lower risk of QT prolongation compared to other fluoroquinolones, and severe lascufloxacin-induced adverse events were not observed in recent clinical trials, excluding worsening pneumonia due to treatment failure. [1] [3]
Several important drug interactions require consideration when prescribing lascufloxacin. Concurrent administration with antacids containing magnesium or aluminum, as well as supplements containing iron or zinc, can significantly reduce lascufloxacin absorption through chelation complex formation. To avoid this interaction, such products should be taken at least 2 hours before or 4 hours after lascufloxacin administration. Additionally, nonsteroidal anti-inflammatory drugs (NSAIDs) may increase the risk of central nervous system stimulation and seizures when taken concomitantly with lascufloxacin. [1]
Lascufloxacin is contraindicated in patients with a history of tendon disorders related to fluoroquinolone use, those with myasthenia gravis, and individuals with known hypersensitivity to the drug or other quinolone antibiotics. Due to insufficient safety data, pregnant and breastfeeding women are advised against using lascufloxacin. Caution is advised in elderly patients and those with renal impairment, though unlike many other fluoroquinolones, dosage adjustments may not be necessary for these populations. [1] [4]
The standard adult dosage for lascufloxacin is 75 mg administered orally once daily for most respiratory tract infections, including community-acquired pneumonia, nursing- and healthcare-associated pneumonia, and other respiratory infections. The typical treatment duration ranges from 7 to 14 days, depending on the severity of infection and clinical response. The drug can be taken with or without food, as consumption of food does not significantly affect overall bioavailability, though it may slightly delay time to reach peak concentration. [1] [7]
For intravenous-to-oral switch therapy, the protocol involves initial intravenous administration of 300 mg on day 1, followed by 150 mg intravenously on day 2. Once the patient meets switch criteria (improvement or no worsening of clinical symptoms, ability to take oral medication, and no fever ≥38.0°C for at least 12 hours), therapy is transitioned to the oral formulation of 75 mg once daily to complete a total of approximately 7 days of treatment. If prolonged therapy is deemed necessary, treatment can be extended up to 14 days based on physician assessment. [8]
Elderly patients do not require dosage adjustment, as pharmacokinetic studies have demonstrated similar drug exposure between non-elderly and elderly populations. A dedicated phase I study comparing lascufloxacin pharmacokinetics in non-elderly healthy men (20-40 years) and elderly men (66-79 years) found comparable pharmacokinetic parameters after single-dose administration, indicating that age-related physiological changes do not significantly affect drug disposition. [4] [5]
Patients with renal impairment also do not require dose modification, which distinguishes lascufloxacin from many other fluoroquinolones that typically need adjustment in renally compromised patients. This characteristic simplifies treatment in elderly populations who frequently have age-related declines in renal function. However, caution is still advised when administering lascufloxacin to patients with severe renal impairment, and clinical monitoring is recommended. [1] [3]
The intrapulmonary pharmacokinetics of lascufloxacin were evaluated in a rigorous clinical study design that serves as a model for respiratory antibiotic distribution assessment. The protocol enrolled 30 healthy adult male Japanese subjects allocated into five groups who received lascufloxacin in a single oral dose of 75 mg. Bronchoalveolar lavage and blood sampling were performed simultaneously in each subject at 1, 2, 4, 6, or 24 hours after administration, allowing comprehensive characterization of drug concentration-time profiles in different compartments. [6]
Sample processing followed standardized techniques: epithelial lining fluid (ELF) volume was determined using the urea dilution method, while alveolar macrophage (AM) concentrations were measured in cell pellets obtained through centrifugation. Drug concentrations in plasma, ELF, and AM were determined using validated bioanalytical methods (likely LC-MS/MS based on sensitivity requirements), with appropriate quality control samples to ensure assay accuracy and precision. The study demonstrated that lascufloxacin concentrations in ELF and AM significantly exceeded simultaneous plasma concentrations at all time points, with ratios far greater than those observed with other fluoroquinolones. [6]
Robust clinical trial methodologies have been employed to evaluate lascufloxacin efficacy across various respiratory infections. A typical protocol for community-acquired pneumonia trials includes adult patients with clinically and radiologically confirmed pneumonia, stratified by severity using scoring systems such as A-DROP (Age, Dehydration, Respiration, Orientation, Blood Pressure). The key inclusion criteria encompass: presence of acute infiltrates on chest imaging within 48 hours of administration; at least one respiratory symptom (cough, purulent sputum, abnormal auscultation findings, dyspnea, or fever); and at least one inflammatory marker (elevated CRP, leukocytosis, or hypoxemia). [8] [9]
Efficacy assessments follow standardized timelines: early clinical response is evaluated on day 3 (±2 days), end of treatment (EOT) assessment occurs at day 7 (±3 days), and test of cure (TOC) is conducted 5-10 days after completing therapy. The primary endpoint is typically clinical cure rate at TOC, with clinical cure defined as resolution or significant improvement of signs and symptoms such that no additional antibiotic therapy is required. Secondary endpoints include microbiological eradication, time to defervescence, and improvement in laboratory parameters and radiographic findings. [8] [7] [9]
Figure 1: Lascufloxacin's dual mechanism of action simultaneously inhibits DNA gyrase and topoisomerase IV, essential bacterial enzymes for DNA replication and transcription, ultimately leading to bacterial cell death. [1] [2]
Figure 2: Clinical decision pathway for lascufloxacin administration in respiratory infections, outlining appropriate use for both outpatient and hospitalized patients. [1] [8] [7]
Lascufloxacin administered at 75 mg once daily orally represents a significant advancement in the treatment of respiratory tract infections, particularly in the era of increasing antimicrobial resistance. Its favorable pharmacokinetic profile, characterized by excellent pulmonary penetration and prolonged half-life, combined with its balanced dual enzyme inhibition mechanism, positions it as an valuable therapeutic option for both typical and atypical respiratory pathogens. The drug has demonstrated consistent clinical efficacy across various respiratory infections, including community-acquired pneumonia, nursing- and healthcare-associated pneumonia, and infections caused by resistant pathogens such as macrolide-resistant Mycoplasma pneumoniae.
The well-established safety profile and lack of requirement for dosage adjustment in special populations, including the elderly and those with renal impairment, further enhance its utility in real-world clinical practice. As antimicrobial resistance continues to challenge conventional treatment approaches, lascufloxacin offers a promising therapeutic alternative with its low potential for cross-resistance and effectiveness against difficult-to-treat respiratory infections. Ongoing surveillance and further comparative effectiveness research will help clarify its position in the antimicrobial armamentarium relative to other advanced-generation fluoroquinolones.
The Hollow-Fiber Infection Model (HFIM) represents a revolutionary advance in antimicrobial pharmacodynamics research, enabling precise simulation of human drug pharmacokinetics in an in vitro system. This technology addresses critical limitations of traditional static models and animal studies by providing a dynamic system that can accurately mimic human drug concentration-time profiles at the infection site. The HFIM utilizes hollow fiber bioreactor cartridges containing thousands of semi-permeable tubular filters that allow continuous exchange of drugs, nutrients, and waste products while securely containing pathogenic microorganisms within the system [1] [2].
The technological foundation of HFIM centers on its unique two-compartment design that separates the central circulating system from the pathogen-containing extra-capillary space (ECS). This configuration enables researchers to simulate virtually any pharmacokinetic profile, including complex multi-phasic elimination patterns and combination therapies with drugs exhibiting different half-lives [1] [3]. The system's versatility extends to studying various pathogens, including drug-resistant bacteria, fungi, and mycobacteria, within a controlled environment that eliminates risks associated with animal models while providing human-relevant data [2]. This capability is particularly valuable for assessing treatment efficacy against pathogens like Streptococcus pneumoniae and for evaluating tissue-penetrating antibiotics such as lascufloxacin where traditional models fail to accurately replicate infection site pharmacokinetics [4].
Lascufloxacin (LSFX) is a novel fluoroquinolone antibiotic with a unique dual-targeting mechanism that differentiates it from previous generations of quinolones. While conventional fluoroquinolones predominantly inhibit either DNA gyrase or topoisomerase IV, LSFX demonstrates balanced inhibition of both essential bacterial enzymes, potentially minimizing the development of antibiotic resistance [5] [6]. This mechanistic advantage, combined with its expanded spectrum of activity against respiratory pathogens including anaerobic bacteria, makes LSFX particularly suitable for treating respiratory tract infections such as pneumonia, especially cases involving aspiration where mixed flora including anaerobes are common [7] [8].
The most distinctive pharmacokinetic property of lascufloxacin is its exceptional penetration into lung tissues, achieving concentrations in epithelial lining fluid (ELF) that are 15.0–22.4 times higher than simultaneous plasma concentrations [4]. This extraordinary tissue distribution is further complemented by alveolar macrophage concentrations reaching 18.5–56.4 times plasma levels, creating a formidable defense against intracellular pathogens [4]. Such favorable lung penetration characteristics make LSFX an ideal candidate for evaluating efficacy using the HFIM system, as the model can be configured to simulate these tissue-specific pharmacokinetic profiles that are difficult to study using conventional methods.
Table 1: Key Pharmacokinetic and Microbiological Properties of Lascufloxacin
| Parameter | Characteristics/Values | Significance |
|---|---|---|
| Mechanism of Action | Dual inhibition of DNA gyrase and topoisomerase IV | Minimizes resistance development [5] [6] |
| ELF Penetration | 15.0–22.4× plasma concentrations | Exceptional lung tissue targeting [4] |
| Alveolar Macrophage | 18.5–56.4× plasma concentrations | Effective against intracellular pathogens [4] |
| Spectrum of Activity | Broad including anaerobes and Streptococcus spp. | Suitable for polymicrobial respiratory infections [9] [7] |
| MIC against S. pneumoniae | 0.03–0.25 mg/L | Potent anti-pneumococcal activity [4] |
The HFIM system configuration for lascufloxacin efficacy studies requires specific components to accurately simulate human lung infection conditions. The core system consists of a central reservoir containing drug-supplemented growth medium, a digitally controlled syringe pump for drug infusion, peristaltic pumps for medium exchange, and a hollow-fiber cartridge with polysulfone fibers (20 kDa molecular-weight cut-off) [3] [2]. The system employs a venting device fabricated from anodized aluminum to prevent air bubble accumulation in the hollow-fiber module, which is particularly crucial when working with S. pneumoniae due to its tendency to cause bubble formation during growth and division [4]. This specialized venting system ensures consistent medium volume and drug exposure throughout extended experimental durations.
For lascufloxacin studies against S. pneumoniae, the medium composition requires careful optimization to support robust bacterial growth while preventing system fouling. Researchers have developed a specialized formulation using Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with 10% Chemically Defined Medium (CDM-HD) as a blood component substitute, which provides essential growth factors without causing biofouling of the hollow-fiber membrane [4]. This optimized medium supports S. pneumoniae densities exceeding 10⁹ CFU/mL, matching the growth achieved with conventional blood-supplemented media while maintaining system integrity throughout 7-day experiments [4].
The critical achievement in HFIM studies with lascufloxacin involves accurately replicating both plasma and epithelial lining fluid (ELF) pharmacokinetics to model the drug's unique tissue distribution. The system is programmed to simulate the multi-exponential decay observed in human subjects, with particular attention to the elevated and sustained drug concentrations achieved in the lung compartment [4]. For S. pneumoniae efficacy studies, the HFIM is configured to mimic lascufloxacin concentrations following a standard 75 mg once-daily oral dose in human plasma, while simultaneously modeling the 15–22 times higher exposure maintained in the ELF compartment [4].
Table 2: HFIM Operational Parameters for Lascufloxacin Efficacy Studies
| Parameter | Plasma Simulation | ELF Simulation | Operational Considerations |
|---|---|---|---|
| Target Cmax (mg/L) | Human-equivalent peak | 15–22× plasma Cmax | Verified by frequent sampling [4] |
| Half-life Simulation | Human t½ ~4–6 hours | Proportional to plasma profile | Controlled by dilution rate [4] [3] |
| Dosing Interval | 24 hours | 24 hours | Once-daily regimen [4] |
| Medium Flow Rate | Balanced to achieve target t½ | Balanced to achieve target t½ | Calibrated daily [3] |
| Experiment Duration | 7 days (168 hours) | 7 days (168 hours) | Assess regrowth potential [4] |
The protocol initiation requires careful preparation of bacterial strains with defined susceptibility profiles. For comprehensive lascufloxacin assessment, include both levofloxacin-sensitive (S. pneumoniae TUM23169, MIC 1 mg/L) and levofloxacin-resistant (S. pneumoniae TUM23133, MIC >4 mg/L) strains, with lascufloxacin MICs of 0.03 mg/L and 0.25 mg/L respectively [4]. These strains should be stored in LB medium with 15% glycerol at -80°C until use. For each experiment, prepare the inoculum by subculturing strains in 10% CDM-CAMHB medium and incubate until mid-log phase growth (approximately 10⁹ CFU/mL), verified by spectrophotometric measurement and confirmatory plating [4].
The inoculum standardization is critical for reproducible results. Adjust the bacterial suspension to a target density of approximately 10⁶ CFU/mL in the final system volume, representing a clinically relevant infection burden. Take care to minimize variability in initial inoculum size, as underestimation can affect the accurate assessment of bactericidal activity and resistance emergence [4]. Before initiating HFIM experiments, confirm the MIC values for both test strains using the broth microdilution method with 10% CDM-CAMHB to ensure consistency with previously reported values [4].
The system inoculation involves aseptically introducing the standardized bacterial suspension into the extra-capillary space (ECS) of the hollow-fiber cartridge. Once inoculated, begin circulating the drug-free medium to establish baseline bacterial growth before initiating lascufloxacin administration. After confirming satisfactory growth (typically 1-2 hours), commence the pharmacokinetic simulation by programming the syringe pump to deliver lascufloxacin in a bolus fashion to achieve the target Cmax, followed by controlled elimination via medium exchange to simulate the human elimination half-life [4] [3].
Implement a comprehensive sampling strategy with frequent timepoints to characterize both pharmacological and microbiological responses. Collect samples from the central reservoir and ECS at predetermined intervals (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours on day 1, then daily thereafter) for both drug concentration quantification and bacterial enumeration [4] [3]. Process samples immediately for:
Maintain the system for 168 hours (7 days) to monitor for bacterial regrowth and emergence of resistance, with daily medium replacement and system calibration to ensure consistent pharmacokinetic profiles [4].
Figure 1: Experimental Workflow for Lascufloxacin HFIM Studies
The primary analytical approach involves correlating the measured lascufloxacin exposures with antibacterial effect metrics. Calculate key pharmacokinetic parameters including maximum concentration (C~max~), area under the concentration-time curve (AUC), and time above MIC (T>MIC) from drug concentration measurements in the system [4] [3]. For pharmacodynamic analysis, determine the bacterial kill kinetics by plotting log~10~ CFU/mL against time and calculate the change in bacterial density from baseline (Δlog~10~ CFU/mL) at 24 hours and throughout the 168-hour experiment [4].
The efficacy endpoints should differentiate between bactericidal activity (≥3 log~10~ reduction in CFU/mL), bacteriostatic effect (no net change), and treatment failure (bacterial regrowth). In HFIM studies simulating lascufloxacin ELF concentrations, the drug demonstrated potent bactericidal activity against both levofloxacin-susceptible and -resistant S. pneumoniae strains, with bacterial counts dropping below the detection limit (100 CFU/mL) within 4 hours of treatment initiation and no regrowth observed over 168 hours [4]. These dramatic kill curves correspond to Δlog~10~ CFU~0-24~ values < -3.74 for susceptible strains and < -4.48 for resistant strains when ELF concentrations were simulated, significantly superior to the effects observed when only plasma pharmacokinetics were replicated [4].
The resistance suppression potential represents a critical analysis component in HFIM studies. Assess the frequency of resistant subpopulations by comparing bacterial counts on drug-free versus drug-containing agar plates (with lascufloxacin concentrations at 2×, 4×, and 8× MIC) throughout the experiment [4]. For lascufloxacin, studies have demonstrated a low resistance propensity with no mutant strains detected from initial inocula of 10⁹ CFU/mL, confirming it does not select for high-frequency resistant mutants in S. pneumoniae under the tested conditions [4].
The breakpoint determination leverages HFIM data to establish clinically relevant susceptibility thresholds. By correlating the simulated epithelial lining fluid exposure with microbiological outcomes across multiple strains, researchers can propose tissue-informed breakpoints that better reflect drug efficacy at the infection site compared to plasma-based determinations [4]. This approach is particularly valuable for drugs like lascufloxacin with significant tissue accumulation, where traditional breakpoints based on plasma pharmacokinetics may substantially understate clinical efficacy for respiratory infections [4].
Table 3: Key Efficacy Outcomes of Lascufloxacin in HFIM Studies Against S. pneumoniae
| Parameter | Levofloxacin-Sensitive Strain | Levofloxacin-Resistant Strain | Clinical Implications |
|---|---|---|---|
| Time to Detection Limit | <4 hours | <4 hours | Rapid bactericidal action [4] |
| Bacterial Regrowth | None in 168 hours | None in 168 hours | Sustained suppression [4] |
| Δlog~10~ CFU~0-24~ (ELF PK) | < -3.74 | < -4.48 | Superior to plasma simulation [4] |
| Resistance Emergence | Not detected | Not detected | Favorable resistance profile [4] |
| Simulated Plasma PK Effect | Bactericidal | Bacteriostatic | Highlights importance of tissue PK [4] |
The HFIM technology provides exceptional value throughout the antibacterial drug development pipeline, particularly for specialized agents like lascufloxacin with unique tissue distribution properties. During early development, HFIM enables efficient dose selection by simulating human pharmacokinetics before initiating costly clinical trials, optimizing the probability of success in subsequent development stages [1] [2]. For drugs with complex distribution patterns, the system can simulate site-specific pharmacokinetics at various infection locales, providing critical data for trial design and endpoint selection that traditional methods cannot capture.
The regulatory utility of HFIM data continues to expand as the model demonstrates consistent correlation with clinical outcomes. The system provides robust pharmacokinetic/pharmacodynamic relationships that support dose justification and breakpoint determination for regulatory submissions [4] [3]. Additionally, HFIM studies can substantially reduce animal use in antimicrobial development, aligning with the 3Rs principles (Replacement, Reduction, and Refinement) in animal research while generating human-relevant data [4] [2]. This ethical advantage, combined with technical capabilities, makes HFIM an increasingly important tool in modern antibacterial development.
The unique capability of HFIM to simulate tissue-specific pharmacokinetics makes it particularly valuable for establishing clinically relevant breakpoints for site-specific infections. For lascufloxacin, HFIM data demonstrating potent bactericidal activity at ELF concentrations supported its clinical efficacy against respiratory infections, including those caused by levofloxacin-resistant strains [4]. This tissue-informed approach to breakpoint setting more accurately predicts clinical success compared to traditional methods based solely on plasma pharmacokinetics.
The emerging application of HFIM in precision dosing represents a cutting-edge use of this technology. Recent studies have demonstrated the system's ability to simulate patient-specific pharmacokinetic profiles, such as those influenced by genetic polymorphisms in drug metabolism enzymes, to predict efficacy of individualized dosing regimens [3]. This approach was successfully applied to isoniazid dosing in a tuberculosis patient with ultra-slow acetylation phenotype, where HFIM verified efficacy of a reduced dose, minimizing toxicity risk while maintaining therapeutic effect [3]. This application showcases the potential for HFIM to guide personalized antimicrobial therapy for special populations.
Figure 2: Integration of HFIM Data in Drug Development Pipeline
The Hollow-Fiber Infection Model represents a sophisticated and versatile platform for evaluating the efficacy of antibacterial agents like lascufloxacin under conditions that closely simulate human pharmacokinetics. The system's ability to replicate both plasma and tissue-specific drug exposures, particularly the elevated epithelial lining fluid concentrations characteristic of lascufloxacin, provides critical insights that bridge the gap between conventional in vitro assays and clinical outcomes. The comprehensive protocols outlined in this document enable researchers to generate robust, predictive data on bacterial killing kinetics, resistance suppression, and pharmacodynamic relationships, supporting optimized dose selection and breakpoint determination. As antimicrobial resistance continues to pose serious threats to global health, the HFIM approach offers an efficient, ethical, and scientifically advanced methodology for developing novel antibiotics and maximizing the utility of existing agents through precision dosing strategies.
Lascufloxacin exhibits strong potential as a treatment for pneumococcal infections. Its key advantages include low MIC values, maintained activity against strains with fluoroquinolone resistance mutations, and a lower propensity for selecting resistant mutants compared to some other fluoroquinolones [1] [2].
The table below summarizes MIC data from studies on clinical isolates of S. pneumoniae.
Table 1: In vitro activity of lascufloxacin and comparator fluoroquinolones against *S. pneumoniae* [1]
| Antibacterial Agent | MIC (μg/mL) |
|---|---|
| Lascufloxacin | 0.06 – 0.12 |
| Garenoxacin | 0.03 – 0.25 |
| Sitafloxacin | 0.06 – 0.12 |
| Moxifloxacin | 0.12 – 0.5 |
| Levofloxacin | 1 – 2 |
Here are standardized protocols for key experiments evaluating lascufloxacin's efficacy against S. pneumoniae.
This method is the standard for determining baseline susceptibility.
This protocol assesses the potential for resistant mutants to emerge during drug exposure.
The HFIM simulates human pharmacokinetics to evaluate bactericidal activity under dynamic drug concentrations.
The following diagram illustrates the logical workflow for a comprehensive assessment of lascufloxacin's activity against S. pneumoniae.
The provided protocols enable a robust evaluation of lascufloxacin for combating S. pneumoniae. Its low MIC, effectiveness against strains with common fluoroquinolone resistance mutations, and high lung penetration make it a promising candidate for treating resistant pneumococcal infections [1] [3].
Lung abscesses represent a serious complication of respiratory infections characterized by pus-filled cavities in lung tissue, frequently resulting from aspiration pneumonia involving mixed aerobic and anaerobic bacteria. Conventional antibiotics like cephalosporins and penicillins often demonstrate limited efficacy due to poor penetration through the thick, inflamed abscess capsules. Lascufloxacin (LSFX), a novel fluoroquinolone approved in Japan in 2021, exhibits enhanced antibacterial activity against a broad spectrum of pathogens including anaerobes and demonstrates superior lung tissue penetration, making it a promising therapeutic option for lung abscesses and other complicated respiratory infections [1] [2].
This document provides comprehensive application notes and detailed experimental protocols for researchers and drug development professionals investigating LSFX for respiratory infections, with emphasis on lung abscess treatment. It consolidates the most current clinical evidence, pharmacokinetic properties, and antimicrobial spectrum data to support preclinical and clinical study design.
Lascufloxacin's efficacy in respiratory infections stems from its favorable pharmacokinetic profile, particularly its exceptional accumulation in lung tissue, which is crucial for effective lung abscess treatment.
Lascufloxacin exhibits a broad antimicrobial spectrum, a critical attribute for treating lung abscesses which often involve polymicrobial infections.
Table 1: In Vitro Antimicrobial Activity of Lascufloxacin Against Key Pathogens
| Pathogen Category | Representative Species | LSFX MIC Range/Range (mg/L) | Clinical Relevance |
|---|---|---|---|
| Gram-Positive Aerobes | Streptococcus pneumoniae | 0.03–0.25 [3] | Community-acquired pneumonia |
| Methicillin-susceptible Staphylococcus aureus (MSSA) | Isolated in clinical studies [1] | Pneumonia complication | |
| Gram-Negative Aerobes | Haemophilus influenzae | Potent activity reported [5] | COPD exacerbations |
| Anaerobes | Prevotella spp. | Potent activity in vitro and in vivo [4] [6] | Aspiration pneumonia, lung abscess |
| Fusobacterium nucleatum | Potent activity in vitro [6] | Lung abscess | |
| Atypical Pathogens | Mycoplasma pneumoniae | Clinical efficacy against resistant strains [5] | Atypical pneumonia |
Retrospective and prospective clinical studies have demonstrated promising efficacy of LSFX in treating pneumonia and lung abscesses.
Table 2: Clinical Efficacy of Lascufloxacin in Respiratory Infections
| Infection Type | Study Design | Patient Population | Clinical Efficacy | Microbiological Efficacy |
|---|---|---|---|---|
| Lung Abscess | Retrospective [1] | 9 patients | 88.9% improvement | Not specified |
| Lung Abscess | Multicenter, open-label [7] | 11 patients | 90.9% at EOT | 90.9% eradication |
| Overall Pneumonia | Retrospective [1] | 55 patients | 81.5% improvement | Not specified |
| CAP (Bacterial) | Retrospective [1] | 9 patients | 100% improvement (1st-line) | Not specified |
| NHCAP | Protocol [8] | Planned 77 patients | Primary endpoint (TOC) | Secondary endpoint |
Purpose: To evaluate the efficacy of LSFX against polymicrobial pulmonary infections containing both aerobic and anaerobic bacteria in a neutropenic mouse model [4].
Materials:
Procedure:
Expected Outcome: LSFX is expected to significantly reduce bacterial burdens of both S. pneumoniae and P. intermedia compared to controls and show superior activity against the anaerobic component compared to levofloxacin [4].
Purpose: To simulate human plasma and lung epithelial lining fluid (ELF) pharmacokinetics of LSFX and evaluate its bactericidal activity against Streptococcus pneumoniae under controlled conditions [3].
Materials:
Procedure:
Expected Outcome: Simulation of ELF concentrations should demonstrate rapid bactericidal activity (reduction below detection limit within 4 hours) against both levofloxacin-sensitive and -resistant strains without regrowth over 168 hours [3].
Purpose: To evaluate the clinical efficacy and safety of oral lascufloxacin in patients with NHCAP, which shares pathological features with aspiration pneumonia and lung abscess [8].
Study Design:
Intervention:
Endpoint Assessment:
Clinical Assessment Criteria:
For the treatment of serious respiratory infections including lung abscess, the following intravenous dosing regimen is recommended based on clinical studies [1] [7]:
For comprehensive pharmacokinetic analysis in clinical trials, the following sampling strategy is recommended:
The diagram below illustrates the integrated preclinical and clinical workflow for evaluating lascufloxacin efficacy in lung abscess treatment.
This diagram illustrates the mechanism of action and favorable lung tissue distribution of lascufloxacin that underlies its efficacy in lung abscess treatment.
Lascufloxacin represents a significant advancement in the treatment of complicated respiratory infections, particularly lung abscesses, due to its unique combination of broad-spectrum antimicrobial activity (including anaerobes), favorable lung tissue pharmacokinetics, and demonstrated clinical efficacy. The experimental protocols outlined provide a comprehensive framework for researchers to further investigate LSFX's potential across preclinical and clinical settings. Current evidence supports LSFX as a valuable therapeutic option, especially for cases involving multidrug-resistant pathogens, anaerobic infections, or situations where previous antibiotic treatments have failed. Future studies focusing on optimized dosing regimens and comparative effectiveness against standard therapies will further clarify LSFX's role in the antimicrobial arsenal for respiratory infections.
Lascufloxacin (LSFX), a novel fluoroquinolone antibacterial agent, represents a significant advancement in the treatment of community-acquired pneumonia (CAP) and related respiratory infections. This next-generation quinolone exhibits a unique dual-targeting mechanism that distinguishes it from previous fluoroquinolone generations. While conventional fluoroquinolones predominantly inhibit either DNA gyrase or topoisomerase IV, Lascufloxacin demonstrates balanced inhibitory activity against both essential bacterial enzymes simultaneously. This dual inhibition approach potentially minimizes antibiotic resistance development, a critical advantage in an era of increasing antimicrobial resistance [1] [2].
The molecular structure of Lascufloxacin incorporates multiple fluorine atoms and optimized substituents that enhance its binding affinity to target enzymes and broaden its spectrum of activity. Enzymatic analyses have confirmed that Lascufloxacin maintains potent inhibitory activity against both wild-type and mutated target enzymes, explaining its efficacy against quinolone-resistant bacterial strains [3]. This structural optimization results in enhanced activity against respiratory pathogens commonly implicated in CAP, including Streptococcus pneumoniae (both penicillin-sensitive and resistant strains), Staphylococcus aureus, Haemophilus influenzae, and various atypical pathogens. Particularly noteworthy is its potent activity against anaerobic bacteria and oral Streptococcus species, which play significant roles in aspiration pneumonia, a common complication in elderly CAP patients [4] [5].
Lascufloxacin has demonstrated consistent clinical efficacy across multiple clinical trials focusing on community-onset pneumonia (COP), which encompasses both community-acquired pneumonia (CAP) and nursing and healthcare-associated pneumonia (NHCAP). The evidence base includes a recent open-label, multicenter clinical trial investigating intravenous-to-oral switch therapy, which represents a novel approach to treatment optimization. In this study, patients received an intravenous loading dose of 300 mg on day 1, followed by 150 mg daily, with transition to oral administration (75 mg once daily) once clinical stability was achieved [6] [7].
Table 1: Clinical Efficacy Outcomes of Lascufloxacin in Community-Onset Pneumonia
| Endpoint Timing | Clinical Cure Rate | 95% Confidence Interval | Patient Population |
|---|---|---|---|
| Early Clinical Response (Day 3±2) | 97.1% (101/104) | 91.80-99.40% | Mild-to-moderate COP |
| End of Treatment (EOT) | 99.0% (103/104) | 94.76-99.98% | Mild-to-moderate COP |
| Test of Cure (TOC) | 96.2% (100/104) | 90.44-98.94% | Mild-to-moderate COP |
| NHCAP (TOC) | 78.6% (44/56) | Not reported | Moderate NHCAP (elderly) |
The switch therapy implementation rate reached 95% (114/120 patients), with the majority (95%) transitioning by day 3 of treatment, facilitating early hospital discharge and potentially reducing healthcare costs [6]. This high transition rate demonstrates both the rapid clinical effectiveness of the initial intravenous therapy and the favorable tolerability profile of the oral formulation.
In specific populations, particularly elderly patients with NHCAP (median age 86 years), Lascufloxacin monotherapy demonstrated substantial efficacy despite the increased vulnerability of this patient group and the higher mortality typically associated with healthcare-associated pneumonias. The clinical improvement rate of 81.5% was observed in a retrospective study of hospitalized pneumonia patients, with even higher effectiveness (95.2%) when used as first-line treatment in CAP [5] [8].
Table 2: Safety Profile of Lascufloxacin in Clinical Trials
| Safety Parameter | Incidence Rate | Most Common Adverse Events | Serious Adverse Events |
|---|---|---|---|
| Overall Drug-Related AEs | 10.0% | Hepatic dysfunction | None excluding worsening pneumonia |
| Discontinuation Due to AEs | Not reported | Not specified | Not observed |
| Hepatotoxicity | Not specified | Increased AST/ALT | Not reported |
| Nephrotoxicity | Not observed | Not applicable | Not observed |
The safety profile of Lascufloxacin appears favorable, with drug-related adverse events reported in approximately 10% of patients across clinical trials. The most common adverse effect was hepatic dysfunction, manifested as transient elevations in liver enzymes, though no severe drug-induced hepatic injuries were reported. Importantly, no serious adverse events directly attributable to Lascufloxacin were observed, with the exception of worsening pneumonia in some cases, which likely reflects disease progression rather than drug toxicity [6] [5].
Notably, in a retrospective study of 55 hospitalized pneumonia patients, no severe adverse effects were reported in any patient, suggesting that Lascufloxacin is well-tolerated even in older populations with multiple comorbidities [8]. This favorable safety profile is particularly relevant for elderly patients with CAP, who often have reduced physiological reserve and increased susceptibility to medication side effects.
The switch therapy protocol for Lascufloxacin represents an innovative approach to community-onset pneumonia management, particularly valuable for facilitating early hospital discharge and reducing healthcare costs while maintaining therapeutic efficacy. This protocol was implemented in a physician-initiated, open-label, multicenter study conducted across 16 Japanese hospitals, focusing on patients with mild-to-moderate community-onset pneumonia [6] [7].
Inclusion Criteria: The study enrolled adults (≥18 years) presenting with acute respiratory symptoms (cough, purulent sputum, dyspnea, fever ≥37°C) AND radiologically confirmed infiltrates on chest X-ray or CT within 48 hours of initiation AND laboratory evidence of infection (elevated CRP, leukocytosis >10,000/mm³, or hypoxemia PaO₂ ≤60 Torr/SpO₂ ≤90%). Patients were required to have mild-to-moderate severity according to the A-DROP scoring system, which evaluates age, dehydration, respiration, orientation, and blood pressure [7].
Exclusion Criteria: Key exclusion criteria included history of hypersensitivity to quinolones, concomitant use of other antimicrobials within 7 days prior to enrollment, QTc prolongation (≥500 ms), hypokalemia (K⁺ <3.5 mEq/L), severe hepatic impairment (Child-Pugh Class C), and use of Class IA or III antiarrhythmic agents [7].
Intervention Protocol: Patients received intravenous Lascufloxacin (300 mg loading dose on day 1, followed by 150 mg daily) with transition to oral Lascufloxacin (75 mg once daily) when switch criteria were met on days 3-5. These criteria included: (1) improvement or no worsening of clinical symptoms (cough, sputum, dyspnea); (2) ability to take oral medication; and (3) absence of fever (≥38.0°C) for at least 12 hours. The total treatment duration was approximately 7 days (range: 7-14 days based on physician assessment) [7].
Assessment Schedule: Efficacy evaluations were conducted at early clinical response (day 3 ± 2 days), end of treatment (day 7 ± 3 days), and test of cure (5-10 days after EOT). The primary endpoint was clinical cure rate at TOC, with secondary endpoints including clinical efficacy at EOT, early clinical response, microbiological response, and safety assessment [6] [7].
For patients with nursing and healthcare-associated pneumonia, a simplified monotherapy protocol was implemented in a single-arm, open-label study across 24 facilities, specifically focusing on this vulnerable population with higher mortality risk [1] [5] [2].
Patient Population: The study enrolled patients >20 years old with radiologically confirmed pneumonia who met at least one NHCAP criterion: (1) residence in long-term care facility; (2) hospital discharge within past 90 days; (3) elderly/disabled requiring care; (4) regular outpatient infusion therapy or hemodialysis. All participants had mild-to-moderate severity by A-DROP system [1] [2].
Dosing Regimen: Patients received oral Lascufloxacin 75 mg once daily for 7 days, with extension to 10 days permitted if clinically indicated. The fixed-duration therapy aimed to minimize unnecessary antibiotic exposure while ensuring adequate infection control [5] [2].
Assessment Parameters: The primary endpoint was clinical efficacy at TOC (5-10 days after treatment completion), with comprehensive evaluation of microbiological eradication, early clinical response, and safety profile [5].
Clinical efficacy evaluation in Lascufloxacin trials followed standardized assessment protocols with multiple predetermined timepoints to comprehensively capture treatment response. The clinical cure criteria were rigorously defined based on resolution of specific clinical signs and symptoms [6] [7].
Symptom Assessment: Researchers documented the resolution or improvement of core respiratory symptoms, including cough, sputum production and purulence, dyspnea, and fever (axillary temperature <37°C). Particular attention was paid to sputum characteristics, with decreased purulence indicating positive treatment response. Physical examination findings such as abnormal breath sounds (rales, rhonchi), percussion notes, and bronchial breathing were systematically recorded at each assessment point [7] [2].
Radiological Evaluation: Chest imaging (X-ray or CT) was performed at baseline (within 48 hours of initiation) and at test of cure (TOC) to objectively document infiltrate resolution. The radiologists assessing images were blinded to treatment allocation when possible, though complete blinding was challenging in open-label studies. Improvement was defined as reduction in infiltrate size, density, or consolidation area [1] [2].
Microbiological Assessment: Sputum cultures and blood cultures (when bacteremia suspected) were obtained at baseline to identify causative pathogens. Microbiological eradication was defined as absence of the original pathogen in repeat cultures at EOT and TOC assessments. For patients with positive cultures at baseline, microbiological response was categorized as eradication, persistence, or indeterminate based on standardized definitions [6] [7].
Comprehensive safety monitoring was implemented throughout all Lascufloxacin clinical trials, with particular attention to known class effects of fluoroquinolones and potential novel toxicities [6] [5] [8].
Laboratory Assessments: Serial measurements of hepatic enzymes (AST, ALT, ALP, bilirubin), renal function (serum creatinine, BUN), electrolytes, and complete blood count were performed at baseline, during treatment (day 3-4), at EOT, and at TOC. Hepatotoxicity was defined as AST/ALT elevation >3× upper limit of normal (ULN) or >3× baseline if initially abnormal. Nephrotoxicity was defined as serum creatinine increase ≥0.5 mg/dL or ≥50% from baseline [8].
Cardiac Monitoring: Given the known potential for fluoroquinolones to prolong QT interval, baseline ECGs were obtained for all patients, with repeat monitoring if clinical concerns arose. Patients with baseline QTc ≥500 ms or significant electrolyte abnormalities (particularly hypokalemia) were excluded from trials to minimize arrhythmia risk [7].
Adverse Event Documentation: All adverse events, regardless of suspected relationship to study drug, were recorded with detailed information on date of onset, severity (mild, moderate, severe), duration, required interventions, and outcome. Causality assessment (related, possibly related, unrelated) was performed by investigators using standardized algorithms [6] [5].
Sample Size Determination: Based on expected cure rates of 90% for Lascufloxacin versus 85% for historical controls, a sample size of 100-120 patients provided >80% power to demonstrate non-inferiority with a margin of 10% at alpha=0.05.
Analysis Populations: Full Analysis Set (FAS) included all enrolled patients who received at least one dose of study medication, following intent-to-treat principles. Per Protocol Set (PPS) included patients who completed the study without major protocol violations. Safety Analysis Set included all patients who received study drug and had at least one post-baseline safety assessment.
Statistical Methods: Descriptive statistics (mean, median, standard deviation, proportions) summarized baseline characteristics and outcomes. For the primary endpoint, point estimates and 95% confidence intervals for cure rates were calculated using normal approximation methods. Subgroup analyses explored consistency of treatment effects across demographic and clinical factors.
The comprehensive clinical data and standardized protocols for Lascufloxacin provide valuable resources for multiple stakeholders in antimicrobial drug development and clinical practice. For pharmaceutical researchers, these application notes offer insights into optimal trial designs for demonstrating efficacy of novel antimicrobial agents, particularly the innovative same-drug switch therapy approach that facilitates earlier hospital discharge. The inclusion criteria and assessment methodologies can be adapted for future trials of similar respiratory antibiotics [6] [7].
For clinical microbiologists, the detailed microbiological efficacy data against resistant pathogens support the role of Lascufloxacin as a potential option for drug-resistant pneumococcal infections and mixed anaerobic-aerobic pneumonias, particularly in the context of aspiration pneumonia. The in vitro studies demonstrating potent activity against quinolone-resistant strains via dual enzyme inhibition provide a mechanistic basis for its clinical effectiveness [4] [3].
For regulatory affairs professionals, the successful trial designs and endpoints may inform future regulatory submissions for novel antimicrobial agents. The clearly defined primary endpoints (clinical cure at TOC) and systematic safety assessment approaches align with current regulatory expectations for antibacterial drug development [6] [7].
For clinical researchers designing similar trials, the switch criteria (clinical improvement, ability to take oral medication, afebrile for 12+ hours) provide a validated framework for determining appropriate timing of IV-to-oral transition. The high implementation rate (95%) of switch therapy in the Lascufloxacin trials demonstrates the practicality and clinical applicability of these criteria [6] [7].
The development of Lascufloxacin occurs against a challenging backdrop of antibiotic innovation decline, with most large pharmaceutical companies having exited antibiotic research due to economic constraints. The continued investment in this agent represents an important commitment to addressing the growing threat of antimicrobial resistance [9].
Lascufloxacin represents a valuable therapeutic addition to the antimicrobial armamentarium against community-acquired pneumonia, particularly given its novel dual-enzyme targeting mechanism, favorable switch therapy profile, and consistent clinical efficacy across multiple trials. The detailed application notes and protocols presented herein provide researchers and clinicians with comprehensive guidance for utilizing this agent in both clinical trial settings and practice. As antimicrobial resistance continues to escalate globally, the development of innovative agents like Lascufloxacin with activity against resistant pathogens remains critically important for preserving our ability to treat common but potentially serious infections like CAP.
Lascufloxacin (LSFX) is a novel 8-methoxy fluoroquinolone antibacterial agent characterized by its exceptional penetration into lung tissues. Its unique pharmacophores at the 1st and 7th positions of the quinoline nucleus contribute to its potent activity against various respiratory pathogens, including Streptococcus pneumoniae, Staphylococcus aureus, Haemophilus influenzae, Moraxella catarrhalis, and Mycoplasma pneumoniae [1] [2]. What distinguishes LSFX from other quinolones is its remarkable ability to achieve concentrations in epithelial lining fluid (ELF) that are 15.0–22.4 times higher than in blood and 18.5–56.4 times higher in alveolar macrophages [3] [1]. This exceptional tissue distribution makes LSFX a promising therapeutic candidate for respiratory and otorhinolaryngological infections, particularly against drug-resistant strains showing incomplete cross-resistance to existing quinolones [2].
The quantification of antibiotic concentrations at the infection site, rather than merely in plasma, represents a critical advancement in antimicrobial pharmacodynamics. For respiratory infections, the epithelial lining fluid is considered the primary environment for extracellular pathogens, while alveolar macrophages represent the site of infection for intracellular pathogens [1]. Understanding these intrapulmonary pharmacokinetics enables more accurate predictions of clinical efficacy and supports optimized dosing strategies that maximize antimicrobial activity while minimizing resistance development.
Table 1: Pharmacokinetic Parameters of Lascufloxacin (75 mg single dose) in Plasma, ELF, and Alveolar Macrophages (AM) in Healthy Adult Volunteers [1]
| Parameter | Plasma | Epithelial Lining Fluid (ELF) | Alveolar Macrophages (AM) |
|---|---|---|---|
| Cmax (μg/ml) | 0.576 ± 0.145 | 12.3 ± 3.74 | 21.8 ± 17.2 |
| Tmax (h) | 1 | 1 | 6 |
| AUC0–24 (μg·h/ml) | 7.67 | 123 | 325 |
| Site-to-Plasma Ratio | - | 15.0–22.4 | 18.5–56.4 |
| Site-to-Free Plasma Ratio | - | 57.5–86.4 | 71.0–217 |
Table 2: Time-Dependent Concentrations and Penetration Ratios of Lascufloxacin in Pulmonary Compartments [1]
| Time (h) | Plasma Conc. (μg/ml) | ELF Conc. (μg/ml) | AM Conc. (μg/ml) | ELF/Plasma Ratio | AM/Plasma Ratio |
|---|---|---|---|---|---|
| 1 | 0.576 ± 0.145 | 12.3 ± 3.74 | 19.9 ± 16.5 | 22.4 ± 9.05 | 31.9 ± 20.3 |
| 2 | 0.501 ± 0.0876 | 9.22 ± 3.45 | 9.13 ± 5.76 | 18.4 ± 5.68 | 18.5 ± 12.0 |
| 4 | 0.443 ± 0.0419 | 7.15 ± 3.21 | 9.68 ± 3.04 | 16.5 ± 7.56 | 21.9 ± 6.75 |
| 6 | 0.387 ± 0.0119 | 5.84 ± 1.72 | 21.8 ± 17.2 | 15.2 ± 4.74 | 56.4 ± 43.7 |
| 24 | 0.176 ± 0.0545 | 2.65 ± 0.880 | 6.03 ± 2.88 | 15.0 ± 2.38 | 38.0 ± 22.6 |
The data demonstrate that LSFX rapidly distributes to ELF, achieving peak concentrations within 1 hour after administration – identical to the Tmax in plasma [1]. Notably, drug concentrations in both ELF and alveolar macrophages remain substantially higher than plasma concentrations at all time points, with particularly impressive sustained levels in alveolar macrophages even at 24 hours post-dose. These concentrations far exceed the MIC90 values for common respiratory pathogens, supporting LSFX's potential efficacy in treating respiratory infections [1].
Table 3: Bactericidal Activity of LSFX Against S. pneumoniae in Hollow-Fiber Infection Model [3]
| S. pneumoniae Strain | Levofloxacin Status | LSFX MIC (mg/L) | Simulated Compartment | Bacterial Reduction (Δlog CFU0–24) | Time to Detection Limit |
|---|---|---|---|---|---|
| TUM23169 | Sensitive (MIC 1 mg/L) | 0.03 | ELF | < -3.74 | 4 hours |
| TUM23169 | Sensitive (MIC 1 mg/L) | 0.03 | Plasma | < -4.31 | 6 hours |
| TUM23133 | Resistant (MIC >4 mg/L) | 0.25 | ELF | < -4.48 | 4 hours |
| TUM23133 | Resistant (MIC >4 mg/L) | 0.25 | Plasma | -1.31 | >24 hours |
The HFIM data demonstrates that simulating ELF concentrations produces rapid and potent bactericidal activity against both levofloxacin-sensitive and -resistant strains of S. pneumoniae, with bacterial counts falling below the detection limit within 4 hours and no regrowth observed over 168 hours [3]. In contrast, when simulating human plasma concentrations, the resistant strain exhibited only bacteriostatic effects, highlighting the critical importance of achieving adequate pulmonary concentrations for resistant pathogens.
Principle: This protocol enables simultaneous collection of epithelial lining fluid and alveolar macrophages through bronchoalveolar lavage, using urea as an endogenous marker to calculate actual ELF volumes and drug concentrations [1].
Materials and Reagents:
Procedure:
Validation Parameters: The method should demonstrate linearity over the expected concentration range (0.5-25 μg/ml for ELF), precision with CV <15%, and accuracy within ±15% of nominal values [1].
Principle: The HFIM system simulates human pharmacokinetic profiles in vitro, allowing evaluation of antimicrobial efficacy under controlled conditions that mimic human drug exposures at infection sites [3].
Materials and Reagents:
Procedure:
Bacterial Preparation:
HFIM System Setup:
Pharmacokinetic Simulation:
Sampling and Analysis:
Drug Concentration Verification:
Technical Notes: For S. pneumoniae, standard CAMHB must be supplemented with 10% CDM or 5% lysed horse blood to support adequate growth and prevent bacteriolysis observed in unsupplemented media after approximately 6 hours [3].
Figure 1: Integrated Workflow for LSFX Pulmonary PK/PD Assessment
Figure 2: Hollow-Fiber Infection Model (HFIM) System Components
Clinical studies have demonstrated the therapeutic implications of LSFX's favorable pulmonary pharmacokinetics. A 2024 retrospective analysis of 55 patients with pneumonia, including chronic lung disease exacerbations and lung abscesses, found that 81.5% (45/55) improved clinically with intravenous LSFX administration [4]. Particularly impressive results were observed in specific patient subgroups:
These clinical outcomes correlate directly with the pharmacodynamic profile observed in preclinical models. The HFIM studies demonstrated that simulating human ELF concentrations resulted in bactericidal activity (Δlog CFU0–24 < -3.74 to -4.48) against both levofloxacin-sensitive and -resistant S. pneumoniae strains, with bacterial counts falling below the detection limit within 4 hours and no regrowth observed over 168 hours [3]. This rapid and sustained bactericidal activity at ELF concentrations explains the clinical efficacy observed even in cases where previous antibiotic treatments had failed.
While the methodologies described provide valuable insights into LSFX pulmonary pharmacokinetics, several technical considerations merit attention:
BAL Recovery Variability: The bronchoalveolar lavage technique typically recovers only 50-70% of instilled fluid, necessitating the use of urea correction for accurate ELF volume estimation [1].
HFIM Technical Challenges: S. pneumoniae presents specific challenges in HFIM systems, including:
Analytical Considerations: Method validation should address:
Study Design Limitations: Current data are limited by:
The quantitative data and experimental protocols presented demonstrate that LSFX achieves exceptionally high concentrations in epithelial lining fluid and alveolar macrophages, exceeding plasma levels by 15-56-fold. This favorable pulmonary pharmacokinetic profile translates to potent bactericidal activity against respiratory pathogens, including quinolone-resistant strains, as demonstrated in both hollow-fiber infection models and clinical studies.
The integration of bronchoalveolar lavage sampling with hollow-fiber infection modeling provides a powerful approach for evaluating antimicrobial efficacy at the actual site of infection. These methodologies enable researchers to establish meaningful exposure-response relationships and support the development of rational dosing strategies optimized for respiratory infections. The comprehensive data generated through these protocols can inform clinical breakpoint determinations and contribute to the appropriate positioning of LSFX in the antimicrobial armamentarium against respiratory infections.
The quantitative data from clinical studies and pharmacokinetic studies provide a strong rationale for the 300 mg intravenous loading dose of lascufloxacin.
Table 1: Clinical Efficacy of Lascufloxacin Switch Therapy (IV to Oral)
| Endpoint | Time of Assessment | Efficacy Rate (%) | Details (n/N) |
|---|---|---|---|
| Cure Rate | Test of Cure (TOC) | 96.2 | 100/104 patients [1] |
| Clinical Response | Early Clinical Assessment | 97.1 | 101/104 patients [1] |
| Clinical Response | End of Treatment (EOT) | 99.0 | 103/104 patients [1] |
| Therapy Success | Switch Therapy Implementation Rate | 95.0 | 114/120 patients successfully switched from IV to oral [1] |
Table 2: Intrapulmonary Pharmacokinetics of a Single 75 mg Oral Lascufloxacin Dose in Healthy Adults
| Compartment | C~max~ (μg/mL) | AUC~0-24~ (μg·h/mL) | T~max~ (h) | Site-to-Free Plasma Ratio (Range) |
|---|---|---|---|---|
| Plasma | 0.576 | 7.67 | 1 | (Reference) |
| Epithelial Lining Fluid (ELF) | 12.3 | 123 | 1 | 57.5 - 86.4 |
| Alveolar Macrophages (AM) | 21.8 | 325 | 6 | 71.0 - 217 |
Note: Data adapted from a study investigating pulmonary penetration [2]. The 75 mg oral dose is the equivalent maintenance dose following the IV loading dose. The high concentrations at the infection site support the dosing regimen's efficacy.
The following workflow and protocol details are synthesized from recent clinical trials investigating lascufloxacin for the treatment of community-onset pneumonia [1] [3].
In a study of 120 patients, drug-related adverse events were reported in 10.0% of patients [1].
The 300 mg intravenous loading dose of lascufloxacin is a well-founded and effective strategy for initiating treatment in patients with community-onset pneumonia.
Lascufloxacin (LSFX) is a novel 8-methoxy fluoroquinolone antibacterial agent developed by Kyorin Pharmaceutical Co., Ltd. in Japan, with unique pharmacophores at the 1st and 7th positions of the quinoline nucleus that enhance its antibacterial activity and distribution profile [1]. This agent demonstrates potent in vitro activity against a broad spectrum of respiratory pathogens, including Streptococcus pneumoniae, Staphylococcus aureus, Haemophilus influenzae, Moraxella catarrhalis, Mycoplasma pneumoniae, and various anaerobic bacteria that are particularly relevant in aspiration pneumonia and chronic lung disease exacerbations [2] [3]. The distinctive dual inhibitory action of LSFX against both DNA gyrase and topoisomerase IV prevents the development of resistant strains and enables activity against pre-existing quinolone-resistant pathogens [4].
Chronic lung disease exacerbations represent a significant therapeutic challenge, particularly in aging populations where aspiration pneumonia contributes substantially to morbidity and mortality. The microbiological complexity of these conditions, often involving mixed aerobic-anaerobic flora from oral secretions, necessitates antimicrobial agents with comprehensive coverage and excellent lung penetration [3]. LSFX has emerged as a promising candidate for these indications due to its favorable pharmacokinetic profile, characterized by extensive distribution to lung tissues and sustained bactericidal activity at infection sites [2] [5]. These properties are particularly valuable for treating chronic lung disease exacerbations, lung abscesses, and other complicated respiratory infections where conventional antibiotics often fail due to inadequate tissue penetration or limited spectrum of activity.
The clinical effectiveness of LSFX has been demonstrated across multiple study designs, including prospective clinical trials and real-world retrospective analyses. A recent 2024 retrospective study investigating the effectiveness of intravenous LSFX in hospitalized patients with pneumonia and chronic lung disease exacerbations showed that 81.5% (45/55) of patients achieved clinical improvement with LSFX therapy [3]. The study population comprised patients with a median age of 76.1 years, reflecting the typical demographic for chronic lung disease exacerbations, with 81.8% being male and 87.5% having underlying diseases [3]. Notably, LSFX demonstrated particular effectiveness in challenging cases, with 100% (9/9) of bacterial pneumonia cases and 88.9% (8/9) of lung abscess patients showing clinical improvement when LSFX was administered as a second-line treatment after first-line antibiotics had failed [3].
A 2025 open-label, uncontrolled, multicenter study across 16 hospitals evaluated the efficacy of LSFX switch therapy (intravenous-to-oral) in patients with mild-to-moderate community-onset pneumonia (COP), a category that includes chronic lung disease exacerbations [4]. This study reported impressive clinical cure rates of 96.2% at the test of cure (TOC) timepoint, with early clinical efficacy observed in 97.1% of patients, and end of treatment effectiveness reaching 99.0% [4]. The high switch therapy implementation rate of 95% (114/120 patients) demonstrates the feasibility of transitioning patients from intravenous to oral LSFX within 3-5 days of initiating treatment, facilitating shorter hospital stays and potential healthcare cost savings [4].
The safety profile of LSFX appears favorable across clinical studies. In the switch therapy study, adverse events related to the study drug were reported in 10.0% of patients, with hepatic dysfunction being the most commonly observed adverse effect [4]. Importantly, no severe LSFX-induced adverse events were observed, excluding cases of worsening pneumonia [4]. The 2024 retrospective study similarly reported no severe adverse effects in any of the 55 patients treated with intravenous LSFX [3]. This favorable safety profile is particularly significant given the elderly population typically affected by chronic lung disease exacerbations, who often have heightened susceptibility to drug-related adverse events.
Table 1: Clinical Efficacy of Lascufloxacin in Respiratory Infections
| Study Type | Patient Population | Sample Size | Clinical Cure/Improvement Rate | Key Findings |
|---|---|---|---|---|
| Retrospective Study [3] | Hospitalized pneumonia patients including chronic lung disease exacerbations | 55 | 81.5% (45/55) | 100% efficacy in bacterial pneumonia; 88.9% improvement in lung abscesses |
| Switch Therapy Study [4] | Mild-to-moderate community-onset pneumonia | 120 | 96.2% at TOC (100/104) | 95% switch rate from IV to oral; 99.0% efficacy at end of treatment |
| Real-world Clinical Use [3] | Community-acquired pneumonia | 21 | 95.2% (20/21) | High effectiveness as first-line treatment |
Table 2: Safety Profile of Lascufloxacin in Clinical Studies
| Adverse Event | Incidence in Switch Therapy Study [4] | Incidence in Retrospective Study [3] | Comments |
|---|---|---|---|
| Hepatic Dysfunction | Most common drug-related AE | Not reported | No severe cases observed |
| Any Drug-Related AE | 10.0% of patients | None reported | Most events mild to moderate |
| Severe LSFX-induced AE | None excluding worsening pneumonia | None reported | Favorable safety profile in elderly |
The standard intravenous dosing protocol for LSFX in the treatment of chronic lung disease exacerbations initiates with a loading dose of 300 mg administered on the first day of treatment, followed by a maintenance dose of 150 mg once daily from the second day onward [3]. This loading dose strategy rapidly achieves therapeutic concentrations at the site of infection, which is particularly important in severe exacerbations where prompt antibacterial activity is essential. The total duration of intravenous LSFX administration typically ranges from 7 to 14 days, with a median duration of 9 days (range: 2-49 days) reported in clinical practice, tailored to individual patient response and infection severity [3].
The preparation and administration of intravenous LSFX should follow aseptic techniques, with reconstitution according to manufacturer specifications. Infusions should be administered over an appropriate duration (typically 60 minutes) to ensure patient safety and optimize pharmacokinetic parameters. Dosage adjustment may be necessary in special populations, particularly in elderly patients who may exhibit altered drug metabolism; however, a dedicated pharmacokinetic study demonstrated that the pharmacokinetics of LSFX in elderly men were similar to those in non-elderly subjects, suggesting that age-based dose adjustments may not be routinely required [6].
The switch therapy protocol represents a strategically important approach for transitioning clinically stable patients from intravenous to oral LSFX administration, facilitating earlier discharge and reducing healthcare-associated costs and risks. The transition should be initiated once specific switch criteria are met, typically between days 3-5 of intravenous therapy [4]. These criteria include:
Once these criteria are satisfied, patients can be switched to oral LSFX 75 mg administered once daily [4]. The total combined duration of intravenous and oral therapy should typically be 7-14 days, depending on the severity of infection, clinical response, and pathogen involvement. For complicated infections such as lung abscesses or severe chronic lung disease exacerbations with structural damage, extended therapy up to 14 days or longer may be warranted [4] [3].
Table 3: Dosing Protocol for Lascufloxacin in Chronic Lung Disease Exacerbations
| Parameter | Intravenous Regimen | Oral Regimen | Comments |
|---|---|---|---|
| Loading Dose | 300 mg on day 1 | Not applicable | Rapid achievement of therapeutic concentrations |
| Maintenance Dose | 150 mg once daily from day 2 | 75 mg once daily | Consistent once-daily dosing |
| Switch Timing | N/A | Days 3-5 when clinical criteria met | Allows early transition to oral therapy |
| Total Treatment Duration | 7-14 days (combined IV and oral) | 7-14 days (combined IV and oral) | Extend to 14 days for complicated infections |
Objective: To determine the concentration-time profiles of LSFX in plasma, epithelial lining fluid (ELF), and alveolar macrophages (AM) following administration.
Materials and Reagents:
Methodology:
Data Analysis:
Objective: To evaluate the bactericidal activity of LSFX against respiratory pathogens under simulated human pharmacokinetic conditions.
Materials and Reagents:
Methodology:
HFIM Experimental Workflow
The exceptional pulmonary distribution of LSFX represents a key pharmacological advantage for treating chronic lung disease exacerbations. Research has demonstrated that LSFX achieves concentrations in epithelial lining fluid (ELF) that are 15.0-22.4 times higher than simultaneous plasma concentrations, while alveolar macrophage (AM) concentrations reach 18.5-56.4 times plasma levels [2]. This remarkable tissue distribution results from two primary mechanisms: active transporter-mediated secretion and high-affinity binding to pulmonary surfactant components.
LSFX has been identified as a substrate for both P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux transporters, which actively transport the drug across pulmonary epithelial cells into the ELF space [7]. Transcellular transport studies using Calu-3 cell monolayers (a model of human lung epithelium) demonstrated vectorial transport of LSFX from the basolateral (blood) to apical (ELF) compartment with an efflux ratio of 1.61, which was abolished when P-gp and BCRP inhibitors were applied [7]. This transporter-mediated secretion represents the first component of LSFX's enhanced lung distribution.
The second mechanism involves high-affinity binding to phosphatidylserine (PhS), a phospholipid component of pulmonary surfactant. Binding studies revealed that LSFX exhibits saturable binding to PhS with two apparent classes of binding sites, significantly greater than that observed with other quinolones [7]. This binding is mediated through ionic interactions between the basic nitrogen in LSFX's pyrrolidine ring and the negatively charged phosphate group of PhS, and can be inhibited by other weakly basic drugs [7]. The extensive binding to pulmonary surfactant components results in the creation of a drug reservoir within the ELF, maintaining high free drug concentrations at the site of infection and contributing to LSFX's potent efficacy against respiratory pathogens.
LSFX demonstrates potent bactericidal activity against intracellular pathogens, a property particularly valuable for eradicating bacteria that survive within phagocytic cells. Research using HEp-2 cell infection models with Group A Streptococcus (GAS) demonstrated that LSFX significantly reduces the number of cell-internalized GAS in a dose-dependent manner, while amoxicillin (the first-line treatment) showed no reduction in intracellular bacteria [8]. This superior intracellular activity results from LSFX's combination of excellent cellular penetration and sustained antibacterial activity within the intracellular environment.
The dual target inhibition of LSFX—simultaneously targeting both DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE)—distinguishes it from earlier quinolones that primarily inhibit one enzyme with secondary activity against the other [4]. This dual inhibition not only enhances bactericidal activity but also reduces the potential for selecting resistant mutants, as simultaneous mutations in both target sites would be required for significant resistance development. The balanced inhibition of both type II topoisomerases results in rapid, concentration-dependent bacterial killing against a broad spectrum of respiratory pathogens, including drug-resistant strains.
LSFX Lung Distribution and Mechanism
Objective: To accurately quantify LSFX concentrations in biological matrices (plasma, ELF, alveolar macrophages) for pharmacokinetic studies.
Materials and Equipment:
Sample Preparation:
Plasma Samples:
ELF Samples:
Alveolar Macrophage Samples:
LC-MS/MS Conditions:
Validation Parameters:
Lascufloxacin represents a significant advancement in the antimicrobial armamentarium for chronic lung disease exacerbations, particularly in aging populations and complex respiratory infections. The unique pharmacological properties of LSFX—including exceptional lung penetration, balanced dual-enzyme targeting, and potent activity against both extracellular and intracellular pathogens—position it as a valuable therapeutic option for challenging respiratory infections. The well-defined switch therapy protocol facilitates optimized treatment sequencing that balances initial intravenous intensity with the convenience and cost-effectiveness of oral continuation therapy.
Future research directions should focus on expanding the clinical evidence base for LSFX in specific patient subpopulations, particularly those with severe comorbid conditions and immunocompromised states. Further pharmacoeconomic analyses would strengthen the value proposition for LSFX by quantifying the potential cost savings from reduced treatment failure and shorter hospitalization durations. Additionally, ongoing surveillance studies monitoring the development of resistance will be essential for preserving LSFX's efficacy long-term. The experimental protocols and analytical methods detailed in these application notes provide researchers with standardized approaches for generating comparable data across institutions and study designs.
Lascufloxacin, a novel fluoroquinolone antibiotic, can form poorly absorbable complexes with di- and trivalent cations (polyvalent cations) such as Al³⁺, Mg²⁺, Ca²⁺, and Fe²⁺/Fe³⁺ in the gastrointestinal tract [1] [2] [3]. This process, known as chelation, drastically reduces the bioavailability of the antibiotic.
The diagram below illustrates this chelation interaction and its consequence.
The chelation interaction has clear quantitative effects. The table below summarizes key physicochemical and pharmacokinetic parameters for Lascufloxacin.
| Parameter | Value / Characterization | Significance / Implication |
|---|---|---|
| Molecular Weight | 439.17 Da [4] | Typical for small-molecule fluoroquinolones. |
| Primary Interaction | Chelation with Fe²⁺/³⁺, Al³⁺, Mg²⁺ [1] [3] | Forms insoluble complexes, reducing drug absorption. |
| Key Transporters | Substrate of P-gp and BCRP [5] | May influence tissue distribution and elimination. |
| ELF-to-Free Plasma AUC ratio | 61.7 [5] | Indicates exceptionally high lung penetration, a key therapeutic advantage. |
For researchers investigating these interactions, the following methodologies from published studies can serve as a guide.
This protocol assesses transporter-mediated drug movement, such as the roles of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), in the presence of cations.
This protocol investigates the binding of Lascufloxacin to pulmonary surfactants, a mechanism distinct from its high lung distribution.
Q1: What is the recommended dosing interval to mitigate the interaction with iron or antacids in a clinical protocol? A: Based on interaction studies with other quinolones, Lascufloxacin should be administered at least 2 hours before or 4 hours after products containing polyvalent cations [1] [3]. This staggered dosing allows the antibiotic to be absorbed before the interacting agent is introduced.
Q2: Why does Lascufloxacin achieve high lung concentrations despite being a substrate for efflux transporters like P-gp and BCRP? A: While Lascufloxacin is a substrate for efflux transporters, its exceptionally high lung distribution is primarily attributed to its saturable, high-affinity binding to phosphatidylserine in the pulmonary surfactant [5]. This binding mechanism in the epithelial lining fluid (ELF) overcomes the effects of efflux transport.
Q3: In an in vitro permeability model, we see only a modest efflux ratio for Lascufloxacin. Does this contradict the transporter data? A: Not necessarily. The observed modest efflux ratio in models like Calu-3 cells is consistent with findings that another major distribution mechanism (binding to phospholipids) is at play [5]. The experimental results should be interpreted in the context of multiple concurrent mechanisms.
| Problem Area | Specific Issue | Possible Cause | Recommended Solution |
|---|---|---|---|
| Culture Media | Poor bacterial growth or bacteriolysis in standard CAMHB [1] [2] | Inadequate nutrition for optimal growth of S. pneumoniae | Switch to CAMHB supplemented with 10% CDM-HD (e.g., from FiberCell Systems Inc.) [1] [2]. |
| Culture Media | Biofouling of hollow-fiber membranes [1] [2] | Protein components in blood-supplemented media (e.g., LHB-CAMHB) | Use the protein-free 10% CDM-HD supplement to prevent fouling [1] [2]. |
| HFIM System | Air bubble accumulation in the hollow-fiber module [1] [2] | Gassing from bacterial autolysis during growth and division | Install a custom venting device (e.g., machined, anodized aluminum block) on the ECS port to continuously remove bubbles [1] [2]. |
| HFIM System | Contamination during bubble removal [1] [2] | Manual bubble removal with a syringe introduces contaminants | Use a sterile, closed venting system with a three-way stopcock to minimize open-system manipulations [1] [2]. |
| Drug Concentration | Measured LSFX levels are lower than theoretical values [1] [2] | Drug absorption by the hollow-fiber membrane or other system components | Acknowledge as a current system limitation. Future work requires component improvements. Validate measured concentrations analytically [1] [2]. |
This protocol outlines the methodology validated in recent studies for evaluating Lascufloxacin against S. pneumoniae [1] [2].
1. Culture Medium Preparation
2. Hollow-Fiber Infection Model (HFIM) Setup
3. Data Collection and Analysis
The workflow for this experiment can be visualized as follows:
Q1: Why is a Chemically Defined Medium (CDM) preferred over traditional blood-supplemented media for LSFX studies in HFIM? A1: CDM is preferred for two main reasons:
Q2: What is the primary mechanism behind Lascufloxacin's high concentration in the lungs? A2: While LSFX is a substrate for efflux transporters like P-gp and BCRP, its exceptional concentration in Epithelial Lining Fluid (ELF) is primarily due to its high and saturable binding to phosphatidylserine, a phospholipid component of pulmonary surfactant [3]. This binding is a key differentiator from other quinolones.
Q3: Our lab is new to HFIM. What is the single most critical technical tip for working with S. pneumoniae? A3: The most critical step is integrating a reliable venting system to manage air bubbles. S. pneumoniae is prone to autolysis, which releases gases that form bubbles within the sealed hollow-fiber cartridge. These bubbles can displace medium, alter drug concentrations, and ultimately cause experiment failure if not controlled [1] [2].
Here are the answers to common questions about this specific issue.
| Question | Answer & Technical Details |
|---|---|
| What is the problem? | Air bubbles accumulate in the hollow-fiber cartridge, especially with certain bacteria like Streptococcus pneumoniae. This reduces medium volume, alters drug concentrations, disrupts bacterial growth, and can terminate experiments [1]. |
| What causes it? | The issue is more likely with specific bacterial species and their interactions with antimicrobial agents. S. pneumoniae undergoes autolysis during division and growth, which may promote bubble formation [1]. |
| What is the solution? | Install a dedicated venting device on the hollow-fiber module. One effective design is a machined aluminum block that is anodized to resist corrosion from the medium [1]. |
| Are there alternative methods? | Manually removing bubbles with a syringe via a three-way stopcock is possible but not recommended as it is labor-intensive and carries a high risk of microbial contamination [1]. |
For researchers setting up an HFIM experiment with lascufloxacin against S. pneumoniae, integrating the venting device is crucial. The diagram below outlines the modified system setup and workflow.
When working with Streptococcus pneumoniae in the HFIM, you need to make two key modifications to the standard protocol, as demonstrated in recent lascufloxacin studies [1]:
What is the baseline MIC of Lascufloxacin against S. pneumoniae? Lascufloxacin shows potent in vitro activity against S. pneumoniae. The MIC90 (minimum inhibitory concentration required to inhibit 90% of isolates) for clinical strains is 0.12 µg/ml, which is generally lower than that of other fluoroquinolones like levofloxacin and moxifloxacin [1].
How does Lascufloxacin perform against fluoroquinolone-resistant strains?
Lascufloxacin remains active against first-step mutants (strains with a mutation in either GyrA or ParC). The increase in MIC for Lascufloxacin is smaller compared to levofloxacin, garenoxacin, and moxifloxacin when strains with only ParC mutations are exposed to the drug. Furthermore, the frequency of selecting resistant mutants from first-step mutants is lower for Lascufloxacin than for levofloxacin and garenoxacin [1].
What is the significance of Lascufloxacin's concentration in the lungs? Lascufloxacin achieves concentrations in the lung Epithelial Lining Fluid (ELF) that are 15.0–22.4 times higher than in the bloodstream. This high tissue penetration is a key pharmacodynamic parameter, making it a strong candidate for treating respiratory infections. Studies using a Hollow-Fiber Infection Model (HFIM) to simulate these high ELF concentrations demonstrated rapid and sustained bactericidal activity against both levofloxacin-sensitive and levofloxacin-resistant S. pneumoniae [2].
What does in vivo data tell us about its efficacy? In a neutropenic mouse model of mixed pneumonia infection (with S. pneumoniae and Prevotella intermedia), Lascufloxacin showed enhanced antimicrobial activity against both pathogens. It was more effective than levofloxacin in reducing bacterial counts in the lungs in this complex infection environment [3].
For easy comparison, the quantitative data on Lascufloxacin's activity and resistance development is summarized below.
TABLE 1: Comparative In Vitro Activity of Fluoroquinolones Against S. pneumoniae [1]
| Drug | MIC50 (µg/ml) | MIC90 (µg/ml) |
|---|---|---|
| Lascufloxacin | 0.12 | 0.12 |
| Garenoxacin | 0.12 | 0.12 |
| Sitafloxacin | 0.06 | 0.12 |
| Moxifloxacin | 0.25 | 0.5 |
| Levofloxacin | 2 | 2 |
TABLE 2: Resistance Development in First-Step Mutants [1]
| Compared Drugs | Frequency of Resistant Strain Selection | MIC Increase in ParC Mutants |
|---|---|---|
| Lascufloxacin vs. Levofloxacin/Garenoxacin | Lower for Lascufloxacin | Smaller for Lascufloxacin |
| Lascufloxacin vs. Moxifloxacin | Similar | Smaller for Lascufloxacin |
Here are detailed methodologies for key experiments cited in the FAQs.
This protocol outlines how to determine the MIC and identify mutations in the Quinolone Resistance-Determining Regions (QRDRs) of gyrA and parC [1].
Primary Materials:
gyrA forward: 5'-GAATGAATTGGGTGTGAC-3'gyrA reverse: 5'-Bio-ATACGTGCCTCGGTATAA-3' (5' biotin-labeled)parC forward: 5'-Bio-TTCAACGCCGTATTCTT-3' (5' biotin-labeled)parC reverse: 5'-TGCCTCAGTATAACGCATAG-3'Step-by-Step Workflow:
gyrA and parC using the profile: 4 min at 94°C, followed by 50 cycles of (15 s at 94°C, 15 s at 55°C, 20 s at 72°C), and a final extension of 5 min at 72°C.gyrA: 5'-GGTAAATACCACCCACACGG-3'parC: 5'-CTGTGACATACGAACCAT-3'The following diagram illustrates the logical workflow of this protocol:
This protocol describes a specialized system to simulate human pharmacokinetics of Lascufloxacin in the lung for efficacy studies [2].
Primary Materials:
Step-by-Step Workflow:
Problem: Air bubbles form in the hollow-fiber module during HFIM with S. pneumoniae.
Problem: Poor bacterial growth of S. pneumoniae in the HFIM.
Problem: Discrepancy between theoretical and measured antibiotic concentrations in HFIM.
For researchers evaluating these risks, here are detailed methodologies based on cited studies.
This protocol outlines a pharmacovigilance analysis using spontaneous reporting system data, as demonstrated in a 2025 study [1].
The workflow for this statistical analysis can be visualized as follows:
This protocol is based on a 2025 retrospective clinical study that quantified MG exacerbation frequency associated with antibiotics [2].
The logical flow for conducting this clinical data review is outlined below:
The quantitative findings from recent studies are critical for a comprehensive risk-benefit assessment.
Table 2: Quantitative Data on Fluoroquinolone-Associated Risks
| Risk Category | Drug (Class) | Key Quantitative Findings | Source & Year |
|---|---|---|---|
| MG Exacerbation | Ciprofloxacin (FQ) | 2.4% (8/339) of exposure episodes led to exacerbation. | [2] (2025) |
| Levofloxacin (FQ) | 1.6% (3/187) of exposure episodes led to exacerbation. | [2] (2025) | |
| Azithromycin (Macrolide) | 1.5% (6/392) of exposure episodes led to exacerbation. | [2] (2025) | |
| Amoxicillin (Control) | 1.3% (8/603) of exposure episodes led to exacerbation. (No significant difference vs. FQs in this study) | [2] (2025) | |
| Tendon Disorders | Ciprofloxacin (FQ) | Strongest statistical association with tendonitis. | [1] (2025) |
| Levofloxacin (FQ) | Strongest statistical association with tendon rupture. | [1] (2025) | |
| Moxifloxacin (FQ) | Weaker association with tendonitis/rupture vs. other FQs. | [1] (2025) | |
| Fluoroquinolones (Class) | Out of 35,667 FQ-associated adverse events, 1,771 were tendonitis and 1,018 were tendon rupture. | [3] (2022) |
The table below summarizes key experimental data on lascufloxacin's activity compared to other quinolones.
| Bacterial Strain / Characteristic | Lascufloxacin (LSFX) MIC90 (μg/mL) | Levofloxacin (LVFX) MIC90 (μg/mL) | Garenoxacin MIC90 (μg/mL) | Key Finding |
|---|---|---|---|---|
| Methicillin-Resistant S. aureus (MRSA) [1] | 2 | >128 | 64 | LSFX activity was 32- to >64-fold superior to LVFX and garenoxacin. |
| Penicillin-Resistant S. pneumoniae (PRSP) [1] | 0.06 | 1 | 0.06 | LSFX retained potent activity equivalent to garenoxacin. |
| *S. pneumoniae* with ParC mutation (First-step mutant) [2] [3] | 0.06 - 0.12 | 2 | 0.06 - 0.12 | LSFX showed potent activity against first-step mutants. |
| Levofloxacin-Resistant *S. pneumoniae* [4] | 0.25 | >4 | - | Simulated lung fluid concentrations of LSFX demonstrated bactericidal activity. |
| Frequency of Resistant Strain Selection [3] | Lower than LVFX & garenoxacin | Higher than LSFX | Higher than LSFX | LSFX was less likely to select for resistant mutants in first-step mutants. |
| Anaerobic Bacteria (e.g., Prevotella spp.) [5] | 0.125 - 4 | - | - | LSFX exhibits a broad spectrum against anaerobes, which are common in aspiration pneumonia. |
The robust data supporting the above comparisons are generated from standardized and advanced experimental models.
The following diagram illustrates the key mechanisms that underpin lascufloxacin's efficacy against levofloxacin-resistant strains.
This mechanism translates into clinical effectiveness. A 2023 clinical study protocol and a subsequent results publication confirmed that a 7-day oral course of 75 mg lascufloxacin once daily was an effective and safe treatment for elderly patients with moderate Nursing and Healthcare-Associated Pneumonia (NHCAP), achieving a clinical efficacy rate of 78.6% [6] [7] [8]. NHCAP often involves aspiration and drug-resistant pathogens, making lascufloxacin a valuable treatment option.
| Feature | Lascufloxacin (LSFX) | Levofloxacin (LVFX) |
|---|---|---|
| Dosage in CAP Trial | 75 mg, once daily for 7 days [1] | 500 mg, once daily for 7 days [1] |
| Primary Endpoint: Cure Rate at Test-of-Cure | 92.8% (116/125) [1] | 92.3% (108/117) [1] |
| Conclusion | Non-inferior to Levofloxacin [1] | - |
| Early Clinical Efficacy (Day 3) | 85.6% (107/125) [1] | 89.2% (107/120) [1] |
| Clinical Efficacy at End-of-Treatment | 96.0% (121/126) [1] | 95.8% (115/120) [1] |
| Bacterial Eradication Rate | 96.3% (26/27) [1] | 100.0% (33/33) [1] |
| Adverse Event Incidence | 17.9% (25/140) [1] | 19.0% (26/137) [1] |
Beyond the direct clinical comparison, the two drugs differ in their precise interactions with bacterial targets, which may influence their antibacterial profile and resistance development.
This dual, balanced inhibition of both enzymes is a key differentiator for lascufloxacin and is anticipated to minimize the development of antibiotic resistance [2] [3]. This property is particularly valuable given the global challenge of antibacterial resistance.
Furthermore, preclinical studies highlight lascufloxacin's enhanced activity in complex infections:
The clinical development of lascufloxacin has expanded to include practical treatment strategies and broader patient populations:
The data supporting the above comparisons come from standardized in vitro and clinical study protocols.
The activity of lascufloxacin against anaerobes was demonstrated via minimum inhibitory concentration (MIC) testing against numerous clinical isolates and reference strains [1]. The methodology can be summarized as follows:
Clinical effectiveness is often assessed through open-label studies, especially for newer drugs like lascufloxacin.
Lascufloxacin for Pneumonia: A 2024 retrospective study investigated the clinical effectiveness of intravenous LSFX in 55 patients with pneumonia and related conditions [2] [3].
Clindamycin for Various Infections: The evidence for clindamycin is based on its long-standing use and inclusion in professional guidelines [4].
For researchers, understanding the clinical context and safety profile is crucial for drug selection.
| Aspect | Lascufloxacin (LSFX) | Clindamycin |
|---|---|---|
| Clinical Efficacy (Recent Studies) | 95.2% success as 1st-line for CAP; 88.9% improvement in lung abscesses as 2nd-line [2] | Established efficacy for anaerobic infections; recommended for aspiration pneumonia [4] |
| Switch Therapy (IV to Oral) | High implementation rate (95%); effective for mild-to-moderate COP [5] | Not specifically highlighted in results, but oral formulations are available [4] |
| Safety Profile | No severe adverse effects reported in a study of 55 patients [2]. In a larger trial, 10% had drug-related AEs, most commonly hepatic dysfunction [5] | Common side effects include GI effects; risk of C. difficile-associated diarrhea [4] |
| Key Considerations | Potent new option with broad spectrum and good lung penetration; more real-world data may be needed [2] [3] | Established, cost-effective generic; resistance possible (inducible macrolide-lincosamide-streptogramin B) [4] |
For researchers and drug development professionals, the key distinctions are as follows:
Table 1: Minimum Inhibitory Concentration (MIC₉₀) Comparison of Lascufloxacin and Other Antimicrobials (μg/mL) [1]
| Pathogen (Number of Isolates) | Lascufloxacin | Levofloxacin | Garenoxacin | Ciprofloxacin | Comments |
|---|---|---|---|---|---|
| MRSA (100) | 2 | >128 | 64 | >128 | Activity almost same as linezolid/vancomycin [1] |
| MSSA (30) | 0.015 | 0.25 | 0.03 | - | - |
| S. epidermidis (30) | 0.12 | 4 | 1 | - | More potent than all other agents tested [1] |
| E. faecalis (30) | 0.12 | 2 | 0.25 | - | More potent than all other agents tested [1] |
| S. pneumoniae (PSSP, 30) | 0.06 | 1 | 0.06 | - | - |
| S. pneumoniae (PRSP, 30) | 0.06 | 1 | 0.06 | - | - |
Table 2: Activity Against Anaerobic Bacteria (MIC ranges, μg/mL) [2] [3]
| Genus | Lascufloxacin MIC Range (μg/mL) |
|---|---|
| Porphyromonas spp. | ≤0.015 - 4 |
| Prevotella spp. | 0.125 - 4 |
| Fusobacterium spp. | 0.06 - 0.5 |
| Parvimonas micra | 0.25 - 16 |
| Gram-positive anaerobic cocci | ≤0.015 - 2 |
The robust data supporting lascufloxacin's profile come from standardized and rigorous experimental methods.
The core data on antibacterial activity were generated primarily using broth or agar dilution methods according to guidelines from the Clinical and Laboratory Standards Institute (CLSI) [1].
To investigate the mechanism behind reduced cross-resistance, researchers conducted enzymatic inhibition assays against the molecular targets of quinolones: DNA gyrase and topoisomerase IV [4] [1].
The following diagram illustrates the logical flow of the key experiments conducted to establish the profile of lascufloxacin.
Beyond in vitro potency, effective treatment requires the drug to reach the site of infection.
A study in healthy volunteers given a single 75 mg oral dose showed that lascufloxacin achieves high and sustained concentrations at the primary site of respiratory infection [5].
These concentrations significantly exceed the MIC₉₀ for common respiratory pathogens, supporting its clinical use for pneumonia.
Recent clinical studies confirm the translational value of its in vitro profile.
Lascufloxacin distinguishes itself from existing quinolones through its enhanced activity against Gram-positive bacteria, potent inhibition of both wild-type and mutated target enzymes, favorable intrapulmonary penetration, and demonstrated clinical efficacy against resistant pathogens like MRSA and macrolide-resistant Mycoplasma pneumoniae.
The table below summarizes the key outcomes from an open-label, single-arm study that investigated the use of oral Lascufloxacin (75 mg once daily for 7 days) in patients with mild-to-moderate NHCAP [1].
| Outcome Measure | Result (at Test of Cure, 5-10 days after treatment) |
|---|---|
| Clinical Cure Rate | 96.2% (100/104 patients) |
| 95% Confidence Interval | 90.44% - 98.94% |
| Early Clinical Efficacy (during treatment) | 97.1% (101/104 patients) |
| Microbiological Eradication | Data specifically for NHCAP study not fully detailed |
| Common Adverse Event | Hepatic dysfunction |
| Drug-Related Adverse Events | 10.0% of patients |
| Serious Adverse Events | No severe LSFX-induced events excluding worsening pneumonia |
For researchers aiming to understand or compare the study design, here is a detailed methodology of the cited NHCAP trial [1].
This workflow summarizes the key stages of the clinical trial:
Lascufloxacin's high lung penetration provides a distinct advantage, allowing for effective bacterial eradication at lower systemic doses compared to other fluoroquinolones.
| Antibiotic | Clinical Dose (mg) | Free Plasma AUC (fAUC, μg·h/mL) | Key Lung Penetration & Efficacy Findings |
|---|---|---|---|
| Lascufloxacin | 75 | 2.65 [1] | Superior penetration with ELF concentrations >15x plasma; effective against levofloxacin-resistant S. pneumoniae [2]. |
| Levofloxacin | 500 | 33.1 [1] | Requires higher systemic dose and exposure (fAUC) for efficacy. |
| Garenoxacin | 400 | 15.0 [1] | --- |
| Grepafloxacin | 400 | 6.35 [1] | --- |
The critical data on lung concentration comes from a specific clinical study design.
The diagram below illustrates the journey of lascufloxacin from administration to site-of-action efficacy, based on the described methodologies.
For researchers and drug development professionals, the data confirms that lascufloxacin's high and sustained concentration in the lung is a defining characteristic. This favorable pharmacokinetic profile allows it to achieve potent bactericidal activity at the site of infection, making it a valuable therapeutic option, particularly for difficult-to-treat respiratory pathogens, including resistant strains.
The table below summarizes the safety data for lascufloxacin from recent clinical studies, alongside a general safety context for other novel fluoroquinolones.
| Drug Name | Reported Adverse Events (AEs) | Frequency & Severity in Clinical Studies | Notes / Context for Other FQs |
|---|---|---|---|
| Lascufloxacin | Hepatic dysfunction (elevated AST/ALT) [1] [2]. | Most AEs were mild or moderate; no severe drug-related AEs reported in multiple studies [3] [2] [4]. | |
| Disruption of gut and salivary microbiota [5]. | In studies on community-onset pneumonia, drug-related AEs occurred in 10.0% of patients [1]. | ||
| Other Novel FQs (e.g., Delafloxacin, Levonadifloxacin) | Class-wide AEs: Tendonitis, neuropathy, CNS effects, QT prolongation (see below) [6] [7]. | Generally well-tolerated in clinical studies with mild to moderate AEs [6] [7]. | "New systemic FQs present potent antibacterial activity... Generally, in clinical studies, the new FQs were well-tolerated" [6]. |
| Older FQs | The class is associated with severe AEs, leading to FDA/EMA safety warnings and market withdrawal of some drugs (e.g., sparfloxacin) [6] [7]. | The safety profile is a significant concern, restricting their use as first-line agents [6] [7]. |
All fluoroquinolones carry a risk of serious adverse events. Regulatory agencies have issued safety warnings for the entire class regarding the following potential effects [6] [7]:
While the new FQs, including lascufloxacin, appear to have a better-tolerated profile in initial studies, continuous post-marketing surveillance is crucial to confirm their long-term safety [6] [7].
The positive safety profile of lascufloxacin is supported by several clinical studies. Here are the key methodologies from the cited research:
Study Design for Pneumonia Treatment [1] [2]
Microbiota Impact Analysis [5]
The diagram below outlines the hypothesized pathways for fluoroquinolone-induced adverse effects.
Current evidence suggests that lascufloxacin has an acceptable safety profile for treating respiratory infections, particularly in the elderly. However, please note the following limitations in the available data: